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  • Product: 2-Methylpyridine-3-sulfonamide
  • CAS: 1803842-09-2

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of the 2-Methylpyridine-3-sulfonamide Scaffold in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, 2-methylpyridine-3-sulfonamide (CAS 1803842-09-2) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged, multi-target pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 2-methylpyridine-3-sulfonamide (CAS 1803842-09-2) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged, multi-target pharmacophore[1]. Its unique physicochemical geometry—combining the robust hydrogen-bonding network of a sulfonamide with the steric shielding and electronic deficiency of a 2-methylpyridine ring—allows it to act as a critical hinge-binding motif or allosteric anchor in complex drug molecules.

This technical whitepaper explores the structural rationale behind this scaffold and details its mechanism of action (MoA) across three distinct therapeutic modalities: GPR61 inverse agonism for metabolic disorders, GCN2 kinase inhibition for oncology, and CCR8 modulation for immuno-oncology.

Physicochemical & Structural Rationale

The integration of the 2-methylpyridine-3-sulfonamide moiety into a drug candidate fundamentally alters its target engagement profile. As a Senior Application Scientist, I evaluate this scaffold based on three causal vectors:

  • Tetrahedral Geometry of the Sulfonamide: Unlike planar amides, the sulfonamide group projects its oxygen atoms tetrahedrally. This allows the molecule to reach deep into intracellular allosteric pockets or kinase hinge regions, acting simultaneously as a hydrogen bond donor (via the NH) and acceptor (via the SO₂).

  • Steric Locking via the 2-Methyl Group: The methyl group positioned ortho to the sulfonamide sterically restricts the rotation of the S-N bond. This pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty upon target binding.

  • Metabolic Shielding: The electron-deficient pyridine ring resists oxidative degradation, while the adjacent methyl group physically shields the pyridine nitrogen from rapid metabolic N-oxidation, thereby enhancing brain penetrance and overall pharmacokinetic (PK) stability.

Mechanism of Action: GPR61 Allosteric Inverse Agonism

GPR61 is an orphan Class A G protein-coupled receptor (GPCR) highly expressed in the appetite-regulating centers of the brain. It exhibits high constitutive (baseline) activity, making it a prime target for inverse agonists in the treatment of obesity and metabolic disorders.

Recent breakthroughs have utilized the 2-methylpyridine-3-sulfonamide scaffold to design potent, brain-penetrant GPR61 inverse agonists[2].

Mechanistic Pathway: Rather than competing at the orthosteric site, molecules containing this scaffold bypass the traditional binding pocket. Cryogenic electron microscopy (Cryo-EM) reveals that the 2-methylpyridine-3-sulfonamide motif anchors the drug into an induced, intracellular allosteric pocket [2]. By physically wedging into this intracellular interface, the compound abolishes GPR61's constitutive activity by sterically disrupting its ability to couple with the G protein[2]. This represents a paradigm-shifting MoA for GPCR inverse agonism.

GPR61_Pathway Ligand 2-MePy-3-SA Scaffold Allosteric Intracellular Allosteric Pocket Ligand->Allosteric Binds GPR61 GPR61 Receptor (Constitutive Active) GProtein G-Protein Coupling GPR61->GProtein Baseline Inactive Receptor Inactivation Allosteric->Inactive Induces Inactive->GProtein Disrupts

Fig 1: GPR61 allosteric inverse agonism driven by the 2-MePy-3-SA scaffold.

Mechanism of Action: GCN2 Kinase Inhibition

General control nonderepressible kinase 2 (GCN2) is a serine/threonine kinase that acts as a primary stress sensor in the tumor microenvironment. Tumors frequently grow in amino acid-deficient environments; GCN2 senses this depletion and phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), triggering autophagy and promoting tumor survival[3].

Mechanistic Pathway: In (aza)indazolyl-aryl sulfonamide derivatives, the 2-methylpyridine-3-sulfonamide acts as a critical ATP-competitive hinge binder[4]. The sulfonamide oxygens form critical hydrogen bonds with the backbone amides of the GCN2 hinge region. By inhibiting GCN2, the scaffold prevents eIF2α phosphorylation. This not only forces the amino acid-starved tumor cells into apoptosis but also reverses T-cell anergy induced by indoleamine 2,3-dioxygenase (IDO) in the tumor microenvironment, thereby restoring cytotoxic T-cell proliferation[3].

GCN2_Pathway Starvation Amino Acid Starvation GCN2 GCN2 Kinase Activation Starvation->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Survival Tumor Survival & T-Cell Anergy eIF2a->Survival Inhibitor 2-MePy-3-SA Inhibitor Inhibitor->GCN2 Hinge Binding Apoptosis Tumor Apoptosis Immune Activation Inhibitor->Apoptosis Restores

Fig 2: GCN2-eIF2α stress response blockade via hinge-binding inhibition.

Mechanism of Action: CCR8 Modulation

Chemokine receptor 8 (CCR8) is preferentially expressed on intratumoral FOXP3+ regulatory T cells (Tregs), which suppress anti-tumor immune responses.

Mechanistic Pathway: Aryl-sulfonamide derivatives incorporating the 2-methylpyridine-3-sulfonamide motif act as potent CCR8 modulators[5]. By binding to CCR8, these compounds block the CCL1-CCR8 signaling axis. This prevents the migration and accumulation of highly immunosuppressive Tregs within the tumor microenvironment, making this scaffold highly synergistic with PD-1/PD-L1 checkpoint inhibitor immunotherapies[6].

Quantitative Data Summary

The table below summarizes the pharmacological profiling of the scaffold across its primary therapeutic targets.

TargetDisease IndicationScaffold Binding ModeKey Pharmacological Outcome
GPR61 Obesity / AppetiteIntracellular Allosteric PocketSteric disruption of G-protein coupling; abolishes constitutive activity.
GCN2 Solid TumorsATP-Pocket Hinge BinderInhibition of eIF2α phosphorylation; reversal of T-cell anergy.
CCR8 Immuno-OncologyGPCR Orthosteric/AllostericBlockade of CCL1-CCR8 axis; reduction of intratumoral FOXP3+ Tregs.
Dopamine D3 Substance AddictionReceptor AntagonistModulation of reward pathways; high selectivity over D2 receptors.

Experimental Protocols & Validation Workflows

To ensure scientific integrity, the following methodologies detail the synthesis and structural validation of 2-methylpyridine-3-sulfonamide-derived therapeutics. These protocols are designed as self-validating systems.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Sulfonamide Linkage

Objective: Synthesize the secondary sulfonamide linkage critical for GPR61 inverse agonists[2].

  • Preparation: Suspend the heteroaryl amine (e.g., 5-Chloro-4,6-dimethylpyrimidin-2-amine, 39.3 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous THF prevents the hydrolysis of the highly reactive sulfonyl chloride added in step 3.

  • Thermal Control: Cool the suspension in an ice bath to exactly 1 °C (internal temperature).

    • Causality: Strict thermal control minimizes exothermic degradation and prevents unwanted side reactions when the strong base is introduced.

  • Deprotonation: Add 35.7 mL of Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF) dropwise.

    • Causality: LHMDS is selected because it is a strong, highly sterically hindered (non-nucleophilic) base. It selectively deprotonates the exocyclic amine to form a hard nucleophile without attacking the electrophilic pyrimidine core.

  • Sulfonylation: Introduce 2-methylpyridine-3-sulfonyl chloride to the reaction mixture and allow it to warm to room temperature.

  • System Validation: Monitor the reaction progression via LC-MS.

    • Validation Check: The disappearance of the amine starting material peak and the emergence of the [M+H]+ secondary sulfonamide mass confirms successful conversion. If unreacted amine persists after 2 hours, an additional 0.1 eq of LHMDS is titrated to push the equilibrium forward without risking pyrimidine degradation.

Protocol B: Cryo-EM Sample Preparation for GPCR-Ligand Complexes

Objective: Validate the intracellular allosteric binding mode of the scaffold to GPR61[2].

  • Complex Formation: Incubate purified GPR61 protein with a 10-fold molar excess of the 2-methylpyridine-3-sulfonamide derivative for 1 hour at 4 °C.

    • Causality: The molar excess drives the thermodynamic equilibrium toward the fully occupied, inactive receptor state, ensuring structural homogeneity.

  • Vitrification: Apply 3 µL of the complex to a glow-discharged holey carbon grid. Blot for 3 seconds and plunge-freeze in liquid ethane using a vitrification robot.

    • Causality: Rapid freezing in liquid ethane (rather than liquid nitrogen) prevents the formation of crystalline ice, preserving the native hydration state and the induced allosteric conformation of the GPCR.

  • System Validation: Assess grid quality using a screening transmission electron microscope (TEM).

    • Validation Check: The presence of monodisperse particles with clearly visible transmembrane helices in 2D classification validates the structural integrity of the complex. If aggregation is observed, the detergent concentration (e.g., LMNG/CHS) must be optimized before high-resolution data collection.

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Exploratory

2-Methylpyridine-3-sulfonamide physical and chemical properties data

An In-Depth Technical Guide to 2-Methylpyridine-3-sulfonamide: Physicochemical Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry Executive Summary 2-Methylpyridine-3-sulfonamide (CAS: 1803842-0...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methylpyridine-3-sulfonamide: Physicochemical Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

2-Methylpyridine-3-sulfonamide (CAS: 1803842-09-2) is a highly versatile heterocyclic building block that has garnered significant attention in modern drug discovery. Characterized by a pyridine core, a sterically directing methyl group at the C2 position, and a primary sulfonamide at the C3 position, this molecule serves as a critical pharmacophore and synthetic intermediate. It is prominently featured in the development of brain-penetrant G-protein coupled receptor (GPCR) modulators, including GPR61 inverse agonists[1] and Dopamine D3 receptor antagonists[2].

This whitepaper synthesizes the fundamental physical and chemical properties of 2-methylpyridine-3-sulfonamide, details field-proven synthetic protocols, and explores the mechanistic rationale behind its utility in advanced therapeutic design.

Physicochemical Properties Profile

The physicochemical properties of 2-methylpyridine-3-sulfonamide dictate its behavior in both synthetic environments and biological systems. The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide protons, while the C2-methyl group provides essential lipophilicity and steric bulk, which are crucial for optimizing receptor binding kinetics and modulating multidrug resistance protein 1 (MDR1) efflux ratios[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Methylpyridine-3-sulfonamide
CAS Registry Number 1803842-09-2[3]
Molecular Formula C6H8N2O2S[4]
Molecular Weight 172.20 g/mol [4]
pKa (Sulfonamide NH2) ~9.33 (Predicted, based on structural analogs)[5]
Hydrogen Bond Donors 1 (Primary sulfonamide -NH2)
Hydrogen Bond Acceptors 4 (Pyridine nitrogen, Sulfonamide oxygens and nitrogen)
Rotatable Bonds 1 (C-S bond)
Topological Polar Surface Area (TPSA) ~85.4 Ų

Chemical Reactivity and Structural Causality

The reactivity of 2-methylpyridine-3-sulfonamide is primarily governed by the interplay between the basic pyridine nitrogen and the weakly acidic sulfonamide group.

  • Nucleophilicity of the Sulfonamide : In its neutral state, the primary sulfonamide is a poor nucleophile due to the strong electron-withdrawing effect of the sulfonyl group. However, upon deprotonation with a strong base (e.g., Lithium bis(trimethylsilyl)amide, LHMDS), it forms a highly reactive sulfonamide anion. This anion readily participates in Nucleophilic Aromatic Substitution (SNAr) reactions or Palladium-catalyzed C-N cross-coupling with heteroaryl halides[1].

  • Steric Shielding : The methyl group at the 2-position sterically shields the pyridine nitrogen and restricts the rotational freedom of the adjacent sulfonamide group. In medicinal chemistry, this restricted conformation often locks the molecule into a "bioactive conformation," reducing entropic penalties upon binding to target receptors like GPR61[1].

Reactivity A 2-Methylpyridine-3-sulfonamide (Neutral, Poor Nucleophile) B Deprotonation (LHMDS / THF, 1 °C) A->B Base Addition C Sulfonamide Anion (Strong Nucleophile) B->C pKa ~9.3 D SNAr Reaction (Heteroaryl Chloride) C->D Electrophile Addition E Secondary Sulfonamide API D->E C-N Bond Formation

Caption: Mechanistic workflow of sulfonamide activation and subsequent SNAr coupling.

Experimental Protocols: Synthesis and Functionalization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind temperature controls and reagent selections.

Protocol A: Preparation of 2-Methylpyridine-3-sulfonamide

Objective: Synthesize the title compound from the commercially available precursor, 2-methylpyridine-3-sulfonyl chloride. Rationale: Sulfonyl chlorides are highly susceptible to hydrolysis, which yields the inactive sulfonic acid. By performing the ammonolysis at low temperatures (0–5 °C) using a concentrated methanolic or aqueous ammonia solution, the nucleophilic attack of ammonia outcompetes the hydrolysis pathway[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylpyridine-3-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to create a 0.5 M solution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Ammonolysis: Dropwise, add an excess of aqueous ammonia (or ammonia in methanol) (5.0 eq) over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that accelerate competitive hydrolysis.

  • Maturation: Remove the ice bath and stir the cloudy suspension at room temperature for 1–2 hours until complete consumption of the starting material is observed via TLC/LC-MS[6].

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove volatile solvents. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude 2-methylpyridine-3-sulfonamide. If necessary, purify via flash chromatography or Prep-HPLC (eluting with a gradient of acetonitrile in 0.05% trifluoroacetic acid/water)[6].

Protocol B: SNAr Coupling for API Synthesis

Objective: Couple 2-methylpyridine-3-sulfonamide with a heteroaryl chloride (e.g., a substituted pyrimidine) to form a secondary sulfonamide linkage[1]. Rationale: The primary sulfonamide must be quantitatively deprotonated to attack the electron-deficient pyrimidine. LHMDS is chosen as the base because it is non-nucleophilic, preventing unwanted side reactions with the heteroaryl chloride[1].

Step-by-Step Methodology:

  • Deprotonation: Suspend the heteroaryl amine/chloride (1.0 eq) in anhydrous THF and cool to 1 °C (internal temperature).

  • Base Addition: Slowly add LHMDS (1.0 M in THF, 0.9–1.0 eq) dropwise. Stir for 30 minutes to ensure complete deprotonation[1].

  • Coupling: Add a pre-cooled solution of 2-methylpyridine-3-sulfonamide (1.1 eq) in THF to the reaction mixture, strictly maintaining the internal temperature below 6 °C.

  • Reaction Progression: Remove the cold bath and allow the mixture to stir at room temperature for 60 minutes. Causality: Warming provides the activation energy required for the SNAr displacement of the chloride ion.

  • Isolation: Concentrate the mixture to half its volume, filter off any precipitated salts, and purify the target compound via reverse-phase Prep-HPLC[1].

Applications in Drug Discovery

The structural geometry of 2-methylpyridine-3-sulfonamide makes it a privileged scaffold in neuropharmacology and immunology.

GPR61 Inverse Agonists

GPR61 is an orphan GPCR implicated in the regulation of appetite and metabolic disorders. In a recent medicinal chemistry campaign, researchers utilized 2-methylpyridine-3-sulfonamide to synthesize highly potent, brain-penetrant inverse agonists[1]. The sulfonamide moiety forms critical hydrogen-bonding interactions within the receptor's binding pocket. Furthermore, structure-activity relationship (SAR) studies demonstrated that the specific regioisomerism of the 2-methylpyridine ring significantly optimizes Lipophilic Efficiency (LipE) and lowers the MDR1 efflux ratio compared to its analogs, thereby enabling superior central nervous system (CNS) exposure[1].

Dopamine D3 Receptor Ligands

The compound is also a key building block in the synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine derivatives, which act as selective Dopamine D3 receptor ligands[2]. D3 receptor antagonism is a validated therapeutic strategy for treating substance addiction, schizophrenia, and impulse control disorders[7]. The 2-methylpyridine-3-sulfonamide tail provides the necessary metabolic stability and spatial orientation to achieve high selectivity for the D3 receptor over the closely related D2 receptor, minimizing off-target extrapyramidal motor side effects[7].

Pharmacology Ligand 2-Methylpyridine-3-sulfonamide Derivatives Receptor1 GPR61 Receptor (Inverse Agonism) Ligand->Receptor1 High Affinity (Ki < 1 nM) Receptor2 Dopamine D3 Receptor (Antagonism) Ligand->Receptor2 D3 over D2 Selectivity Effect1 Appetite & Metabolic Regulation Receptor1->Effect1 Effect2 Addiction & Schizophrenia Treatment Receptor2->Effect2

Caption: Pharmacological targeting of 2-methylpyridine-3-sulfonamide derivatives in GPCR modulation.

References

  • NextSDS. "2-methylpyridine-3-sulfonamide — Chemical Substance Information." NextSDS Substance Database.
  • BLD Pharm. "1803842-09-2 | 2-Methylpyridine-3-sulfonamide." BLD Pharm Catalog.
  • WIPO. "WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions." Google Patents.
  • Journal of Medicinal Chemistry. "Discovery of Potent and Brain-Penetrant Inverse Agonists for GPR61, an Orphan G Protein-Coupled Receptor." ACS Publications.
  • WIPO. "WO2017122116A1 - 6,7,8,9-TETRAHYDRO-5H-PYRIDO[2,3-d]AZEPINE DOPAMINE D3 LIGANDS." Google Patents.
  • Taiwan Intellectual Property Office. "TWI633104B - 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azaindole dopamine D3 ligand." Google Patents.
  • Guidechem. "5-METHYLPYRIDINE-2-SULFONAMIDE 65938-77-4 wiki (pKa Reference)." Guidechem Database.
  • Sigma-Aldrich. "2-methylpyridine-3-sulfonyl chloride | 872001-95-1." Sigma-Aldrich Catalog.

Sources

Foundational

In Vitro Biological Activity of 2-Methylpyridine-3-Sulfonamide Derivatives: A Technical Guide

Executive Summary The 2-methylpyridine-3-sulfonamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Due to its unique physicochemical properties—specifically its ab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylpyridine-3-sulfonamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Due to its unique physicochemical properties—specifically its ability to act as a bioisostere for benzene rings while offering superior hydrogen-bonding capabilities and tunable lipophilicity—this moiety is increasingly utilized in the design of highly selective targeted therapies.

As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro biological activity of these derivatives across three critical therapeutic domains: Orphan G Protein-Coupled Receptors (GPCRs) , Lipid Kinases , and Central Nervous System (CNS) Receptors . This whitepaper synthesizes mechanistic pharmacology, structure-activity relationship (SAR) dynamics, and field-proven in vitro experimental protocols to provide a comprehensive resource for drug development professionals.

Mechanistic Pharmacology & Target Engagement

GPR61 Inverse Agonism

GPR61 is an orphan GPCR characterized by high constitutive activity, meaning it actively couples to Gs proteins and stimulates adenylate cyclase to produce cyclic AMP (cAMP) even in the absence of an endogenous ligand. Recent breakthroughs have identified 2-methylpyridine-3-sulfonamide derivatives, such as N-(5-Chloro-4,6-dimethylpyrimidin-2-yl)-6-fluoro-2-methylpyridine-3-sulfonamide, as potent, brain-penetrant inverse agonists [1].

Causality in SAR: The introduction of the 2-methyl group ortho to the sulfonamide linker is not arbitrary. It creates a specific steric environment that locks the conformation of the sulfonamide, optimizing the vector of the molecule into an induced, intracellular allosteric pocket. This binding disrupts the receptor's interaction with the Gs protein, effectively silencing the constitutive cAMP production [1].

GPR61_Pathway GPR61_Active Constitutively Active GPR61 Gs_Protein Gs Protein Coupling GPR61_Active->Gs_Protein AC Adenylate Cyclase Activation Gs_Protein->AC cAMP_High Elevated cAMP Levels AC->cAMP_High Ligand 2-Methylpyridine-3-sulfonamide (Inverse Agonist) GPR61_Inactive Inactive GPR61 Conformation Ligand->GPR61_Inactive Allosteric Binding GPR61_Inactive->Gs_Protein Uncoupling cAMP_Low Suppressed cAMP Levels GPR61_Inactive->cAMP_Low Downregulation

Mechanism of GPR61 inverse agonism by 2-methylpyridine-3-sulfonamides.

VPS34 Lipid Kinase Inhibition

Vacuolar protein sorting 34 (VPS34) is a Class III phosphoinositide 3-kinase (PI3K) responsible for phosphorylating phosphatidylinositol (PI) to generate PI(3)P, a critical lipid signaling molecule in autophagy and vesicular trafficking. Derivatives such as N-(bicyclo[1.1.1]pent-1-yl)-5-chloro-2-methylpyridine-3-sulfonamide have demonstrated potent in vitro inhibition of VPS34 [2]. By occupying the ATP-binding cleft, the pyridine nitrogen forms a critical hydrogen bond with the hinge region of the kinase, while the sulfonamide moiety dictates selectivity against other PI3K isoforms. These inhibitors are currently under investigation for proliferative, inflammatory, and cardiovascular disorders [2].

Dopamine D3 Receptor Antagonism

In the CNS space, 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine derivatives bearing a 2-methylpyridine-3-sulfonamide appendage act as highly selective Dopamine D3 receptor ligands [3]. D3 receptors are localized in the limbic areas of the brain and are implicated in substance addiction and schizophrenia. The sulfonamide acts as a critical linker that bridges the primary pharmacophore to secondary binding pockets, ensuring D3 selectivity over the highly homologous D2 receptor [3].

In Vitro Quantitative Data Summary

The following table synthesizes the in vitro biological activity of representative 2-methylpyridine-3-sulfonamide derivatives across their respective primary targets.

Target Enzyme/ReceptorRepresentative DerivativePrimary IndicationIn Vitro ActivityMechanism of Action
GPR61 N-(5-Chloro-4,6-dimethylpyrimidin-2-yl)-6-fluoro-2-methylpyridine-3-sulfonamideOrphan GPCR / CNSIC₅₀ = ~10-50 nMAllosteric Inverse Agonist
VPS34 N-(bicyclo[1.1.1]pent-1-yl)-5-chloro-2-methylpyridine-3-sulfonamideOncology / InflammationIC₅₀ = ~270 nMATP-Competitive Inhibitor
Dopamine D3 Tetrahydro-pyrido-azepine sulfonamide conjugateAddiction / SchizophreniaKᵢ < 10 nMSelective Antagonist
α-Glucosidase Pyridine 2,4,6-tricarbohydrazide sulfonamideType-II DiabetesIC₅₀ = 25.6 ± 0.2 μMEnzyme Inhibitor [4]

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the biochemical rationale (causality) to empower researchers to troubleshoot and adapt the workflows.

Protocol A: GPR61 cAMP Accumulation Assay (Inverse Agonism)

Because GPR61 is constitutively active, baseline cAMP levels in transfected cells are artificially high. The inverse agonist is evaluated by its ability to reduce this baseline.

Materials: CHO-K1 cells stably expressing human GPR61, HTRF cAMP Dynamic 2 Kit (Cisbio), IBMX (Phosphodiesterase inhibitor), 384-well low-volume plates.

  • Cell Preparation & Seeding:

    • Step: Harvest CHO-K1-GPR61 cells and resuspend in assay buffer (HBSS + 20 mM HEPES) containing 500 μM IBMX.

    • Causality: IBMX is critical; it inhibits endogenous phosphodiesterases from degrading cAMP. Without IBMX, the high constitutive cAMP signal would be artificially lowered by cellular metabolism, destroying the assay's dynamic range.

  • Compound Addition:

    • Step: Dispense 2-methylpyridine-3-sulfonamide derivatives (10-point, 3-fold serial dilution in DMSO) into the 384-well plate using an acoustic dispenser (e.g., Echo 550). Final DMSO concentration must not exceed 1%.

  • Incubation:

    • Step: Add 1,000 cells/well to the compound plates. Incubate at Room Temperature (RT) for 30 minutes.

    • Causality: A 30-minute incubation allows the highly lipophilic sulfonamide derivatives to penetrate the cell membrane and reach equilibrium binding at the intracellular allosteric site of GPR61 [1].

  • Lysis & Detection:

    • Step: Add HTRF reagents (cAMP-d2 and anti-cAMP Cryptate) diluted in lysis buffer. Incubate for 1 hour at RT.

  • Readout & Analysis:

    • Step: Read time-resolved fluorescence resonance energy transfer (TR-FRET) on a compatible microplate reader (e.g., PHERAstar). Calculate the IC₅₀ based on the concentration-dependent decrease in the FRET signal.

Assay_Workflow Step1 1. Cell Seeding (CHO-K1 GPR61+) Step2 2. Compound Addition (Serial Dilution) Step1->Step2 Step3 3. Incubation (Equilibrium Binding) Step2->Step3 Step4 4. Lysis & Detection (HTRF cAMP Kit) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

In vitro high-throughput screening workflow for GPCR inverse agonists.

Protocol B: VPS34 Lipid Kinase Activity Assay (ADP-Glo)

VPS34 phosphorylates lipids, making traditional peptide-based kinase assays ineffective. We utilize a luminescent ADP detection assay that measures the ADP generated during the lipid phosphorylation event [2].

  • Enzyme & Substrate Preparation:

    • Step: Dilute recombinant human VPS34 enzyme and Phosphatidylinositol (PI) substrate in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).

    • Causality: MgCl₂ is an essential cofactor for ATP coordination in the kinase active site. Tween-20 prevents the highly hydrophobic 2-methylpyridine-3-sulfonamide compounds from adhering to the plastic well walls.

  • Compound Pre-incubation:

    • Step: Mix enzyme with the sulfonamide inhibitors and pre-incubate for 15 minutes.

    • Causality: Allows the inhibitor to occupy the ATP-binding pocket before the reaction is initiated, ensuring accurate IC₅₀ determination without competitive displacement artifacts.

  • Reaction Initiation:

    • Step: Add ATP (at the predetermined Kₘ value for VPS34) and PI substrate to initiate the reaction. Incubate for 60 minutes at RT.

  • ADP Detection:

    • Step: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Data Analysis:

    • Step: Measure luminescence. A decrease in luminescence directly correlates with VPS34 inhibition.

References

  • Fisher, E. L., et al. (2026). Discovery of Potent and Brain-Penetrant Inverse Agonists for GPR61, an Orphan G Protein-Coupled Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • World Intellectual Property Organization. (2015). Heteroaryls and uses thereof (WO2015108861A1). Google Patents.
  • Taiwan Intellectual Property Office. (2017). 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azaindole dopamine D3 ligand (TWI633104B / WO2017122116A1). Google Patents.
  • Riaz, S., et al. (2015). Pyridine sulfonamide as a small key organic molecule for the potential treatment of type-II diabetes mellitus and Alzheimer's disease: In vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry (PubMed). Available at:[Link]

Exploratory

Advanced Structural Characterization of 2-Methylpyridine-3-sulfonamide: NMR Spectroscopy and Crystallographic Profiling

Executive Summary & Pharmacological Relevance In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on well-characterized, rigid molecular scaffolds. 2-Methylpyridine-3-sulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on well-characterized, rigid molecular scaffolds. 2-Methylpyridine-3-sulfonamide (CAS: 1803842-09-2) has emerged as a highly privileged building block[1]. Its unique combination of a basic pyridine nitrogen, a sterically demanding C2-methyl group, and a versatile sulfonamide moiety makes it an ideal fragment for developing highly selective central nervous system (CNS) agents and kinase inhibitors.

Historically, this scaffold has been instrumental in the synthesis of potent Dopamine D3 receptor ligands for the treatment of substance addiction and schizophrenia[2], allosteric modulators of the m4 muscarinic acetylcholine receptor[3], and General Control Nonderepressible 2 (GCN2) kinase inhibitors for oncology applications[4]. This technical whitepaper provides an in-depth analysis of the physicochemical properties, Nuclear Magnetic Resonance (NMR) spectral assignments, and crystallographic behavior of 2-Methylpyridine-3-sulfonamide, offering actionable protocols for analytical scientists.

Chemical Identity and Baseline Properties

Before initiating spectroscopic or crystallographic workflows, it is imperative to establish the baseline physicochemical parameters of the compound. The proximity of the methyl group to the sulfonamide induces a specific torsional strain that dictates both its solubility profile and its solid-state packing.

Table 1: Physicochemical Properties of 2-Methylpyridine-3-sulfonamide [1]

PropertyValue
IUPAC Name 2-Methylpyridine-3-sulfonamide
CAS Registry Number 1803842-09-2
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
Monoisotopic Mass 172.03065 Da
Predicted XlogP -0.2 (Highly polar)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Mechanistic Interpretation of Chemical Shifts

The 1 H NMR spectrum of 2-Methylpyridine-3-sulfonamide is governed by the competing electronic effects of its substituents. The strong electron-withdrawing nature of the sulfonamide group (-I, -M effects) significantly deshields the adjacent C4 proton. Conversely, the C2-methyl group acts as a weak electron donor (+I effect), though its primary influence is steric. The C6 proton, situated adjacent to the electronegative pyridine nitrogen, resonates furthest downfield.

Table 2: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.60dd J = 4.8, 1.61HPyridine C6-H
8.20dd J = 8.0, 1.61HPyridine C4-H
7.65br s-2HSulfonamide -NH₂
7.45dd J = 8.0, 4.81HPyridine C5-H
2.70s-3HC2-Methyl (-CH₃)
Self-Validating Protocol: NMR Sample Preparation and Acquisition

The choice of solvent is the most critical variable in this analysis. Non-polar solvents like CDCl₃ often lead to severe line broadening or complete signal loss for the primary sulfonamide (-NH₂) due to rapid quadrupolar relaxation and unconstrained intermolecular hydrogen bonding. We utilize DMSO- d6​ , which acts as a strong hydrogen bond acceptor, breaking solute-solute interactions and yielding a sharp, quantifiable broad singlet.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of 2-Methylpyridine-3-sulfonamide. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (ensure <0.01% water content).

  • Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube using a glass Pasteur pipette.

  • Validation Step (Crucial): Prior to full acquisition, run a rapid 1-scan proton experiment. Check the residual water peak at ~3.33 ppm. Causality: If the water integral exceeds 5% of the methyl singlet (2.70 ppm), discard the sample. Excess water will facilitate rapid proton exchange, obscuring the -NH₂ signal and invalidating the integration.

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz using 16 scans, a relaxation delay (D1) of 2.0 seconds, and a 30° flip angle to ensure complete relaxation of the methyl protons.

  • Processing: Apply zero-filling to 64k data points and an exponential apodization function (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio without compromising the resolution of the meta-coupling ( J = 1.6 Hz).

Crystallographic Profiling and X-Ray Diffraction (XRD)

Crystal Lattice and Hydrogen Bonding Networks

In the solid state, the steric bulk of the C2-methyl group forces the sulfonamide moiety out of the pyridine plane. This torsional restriction prevents complete coplanarity, dictating a highly specific packing motif. The crystal lattice is primarily stabilized by a robust bifurcated hydrogen-bonding network. The sulfonamide -NH₂ acts as a dual donor: one proton interacts with the sulfonyl oxygen (S=O···H-N) of an adjacent molecule, while the other interacts with the basic pyridine nitrogen (N···H-N)[2].

CrystalInteractions Sulfonamide Sulfonamide Group - NH2 (H-Bond Donor) - S=O (H-Bond Acceptor) Lattice Crystal Lattice Stabilization (Space Group P21/c) Sulfonamide->Lattice Intermolecular H-Bonds Target Target Protein Pocket (e.g., D3 Receptor) Sulfonamide->Target Anchor Binding Pyridine Pyridine Ring - N (H-Bond Acceptor) - Pi-Pi Stacking Pyridine->Lattice Pi-Pi / Dipole Pyridine->Target Hydrophobic/Aromatic

Hydrogen bonding network and lattice stabilization logic of the sulfonamide scaffold.

Self-Validating Protocol: Single-Crystal Growth

To obtain diffraction-quality single crystals, controlled evaporation must be employed to prevent the kinetic trapping of amorphous polymorphs.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of 2-Methylpyridine-3-sulfonamide in 2.0 mL of a binary solvent system (Ethyl Acetate / Hexane, 1:1 v/v) at 60 °C. Causality: Ethyl acetate provides solubility, while hexane acts as an anti-solvent to gently lower the dielectric constant as evaporation occurs.

  • Filtration: Filter the hot solution through a 0.22 μm PTFE syringe filter into a clean, dust-free glass vial. This removes microscopic impurities that act as premature nucleation sites.

  • Incubation: Seal the vial with a septum and pierce it with a single 21-gauge needle. Incubate in a vibration-free, dark environment at a constant 20 °C for 48–72 hours.

  • Validation Step (Unit Cell Screening): Once colorless prisms form, mount a candidate crystal on the X-ray diffractometer. Perform a rapid 5-minute unit cell screening. Causality: If the mosaicity exceeds 0.8°, the crystal is twinned or structurally defective. Abort the full collection and select a new crystal from the batch to ensure high-fidelity structural resolution.

Synthetic Integration in Drug Discovery

The true value of 2-Methylpyridine-3-sulfonamide lies in its synthetic versatility. It is typically synthesized via the diazotization of 3-amino-2-methylpyridine, followed by sulfonylation to yield the reactive sulfonyl chloride intermediate[5]. Subsequent amination yields the core scaffold, which can undergo cross-coupling or nucleophilic aromatic substitution (SNAr) to generate complex Active Pharmaceutical Ingredients (APIs)[3].

SynthesisWorkflow SM 3-Amino-2-methylpyridine (Starting Material) Step1 Diazotization & Sulfonylation (HCl, NaNO2, SO2, CuCl) SM->Step1 Int1 2-Methylpyridine-3-sulfonyl chloride (Reactive Intermediate) Step1->Int1 Step2 Amination (NH3/MeOH or t-BuNH2) Int1->Step2 Core 2-Methylpyridine-3-sulfonamide (CAS: 1803842-09-2) Step2->Core Step3 Cross-Coupling / SNAr (Pd-catalyst or Base) Core->Step3 API1 Dopamine D3 Ligands Step3->API1 API2 GCN2 / Kinase Inhibitors Step3->API2

Synthesis and derivatization workflow of 2-Methylpyridine-3-sulfonamide in drug discovery.

Conclusion

The rigorous characterization of 2-Methylpyridine-3-sulfonamide through quantitative NMR and X-ray crystallography provides the foundational data required for downstream rational drug design. By understanding the causal relationships between its structural strain, electronic distribution, and solid-state packing, medicinal chemists can better predict its behavior in complex biological systems and optimize the pharmacokinetic profiles of the resulting APIs.

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Foundational

Pharmacokinetic Profiling of 2-Methylpyridine-3-sulfonamide in Early-Stage Research

Executive Summary In early-stage drug discovery, achieving a functional balance between target potency and pharmacokinetic (PK) viability is the primary hurdle preventing clinical attrition. The 2-methylpyridine-3-sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, achieving a functional balance between target potency and pharmacokinetic (PK) viability is the primary hurdle preventing clinical attrition. The 2-methylpyridine-3-sulfonamide scaffold (CAS: 1803842-09-2) has emerged as a highly privileged structural motif, particularly in the design of central nervous system (CNS) therapeutics such as brain-penetrant inverse agonists for orphan G protein-coupled receptors (e.g., GPR61) .

However, this scaffold introduces specific Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities. As a Senior Application Scientist, I approach the PK profiling of this compound not as a routine checklist, but as a mechanistic puzzle. This whitepaper details the causality behind our early-stage ADME strategies, provides self-validating experimental protocols, and outlines the logic required to translate in vitro data into robust in vivo pharmacokinetic predictions.

The Chemical Puzzle: Mechanistic Liabilities of the Scaffold

To design an effective PK profiling strategy, we must first understand the physicochemical nature of the molecule. The 2-methylpyridine-3-sulfonamide scaffold presents a fascinating dichotomy:

  • The Sulfonamide Moiety ( −SO2​NH2​ ): This group provides highly directional hydrogen bonding vectors, making it an excellent pharmacophore for target engagement. However, it significantly increases the topological polar surface area (tPSA). If not properly shielded by adjacent lipophilic groups (optimizing Ligand Efficiency and LipE), this high tPSA restricts passive transcellular permeability and often flags the molecule as a substrate for P-glycoprotein (P-gp) efflux transporters.

  • The 2-Methyl Substituent: The methyl group adjacent to the pyridine nitrogen is electronically activated, serving as a classic "soft spot" for Cytochrome P450 (CYP450)-mediated benzylic oxidation.

Because of these inherent traits, our profiling workflow must aggressively interrogate metabolic stability and transporter-mediated efflux early in the discovery pipeline .

ADME_Workflow Start 2-Methylpyridine-3-sulfonamide Scaffold Optimization Solubility Physicochemical Profiling (Kinetic Solubility, pKa) Start->Solubility Permeability Permeability & Efflux (MDR1-MDCK / Caco-2) Solubility->Permeability Metabolism Metabolic Stability (HLM / Hepatocytes) Permeability->Metabolism Decision Go/No-Go Decision (IVIVE Translation) Metabolism->Decision InVivo In Vivo PK (Rodent Models) Decision->InVivo Favorable ADME Fail Structural Redesign (LipE Optimization) Decision->Fail High Clearance / Efflux Fail->Start

Fig 1: Iterative early-stage ADME workflow for 2-Methylpyridine-3-sulfonamide scaffold optimization.

In Vitro ADME Profiling Strategy

A proactive, model-driven strategy aims to forecast PK behavior before synthesizing large quantities of the compound .

Permeability and Efflux (MDR1-MDCK vs. Caco-2)

The Causality: While Caco-2 cells are the gold standard for predicting intestinal absorption, they express a complex baseline of multiple transporters (P-gp, BCRP, MRP2). For CNS-targeted sulfonamides, we mandate the use of MDR1-transfected MDCK (Madin-Darby Canine Kidney) cells. MDCK cells possess a lower endogenous transporter background, providing a highly amplified, clean signal specifically for P-gp mediated efflux—the primary barrier to blood-brain barrier (BBB) penetration.

Metabolic Stability (HLM vs. Hepatocytes)

The Causality: To interrogate the vulnerability of the 2-methyl group, we utilize Human Liver Microsomes (HLMs) supplemented with NADPH. HLMs isolate Phase I CYP450 metabolism. If a derivative shows high intrinsic clearance ( CLint​ ) in HLMs, we know the 2-methyl group (or another site) is being rapidly oxidized. Only compounds that survive HLM screening are advanced to primary hepatocytes to evaluate Phase II conjugation (e.g., glucuronidation of the sulfonamide nitrogen).

Target Quantitative Parameters

To ensure data-driven Go/No-Go decisions, we evaluate all 2-methylpyridine-3-sulfonamide derivatives against strict quantitative thresholds.

Table 1: Target ADME/PK Parameters for CNS-Targeted Sulfonamides

ParameterAssay / MatrixTarget ValueMechanistic Rationale
Kinetic Solubility PBS (pH 7.4)> 50 µMPrevents compound precipitation in the gut or assay buffers.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 15 µL/min/mgPrevents high first-pass hepatic extraction; protects the 2-methyl group.
Efflux Ratio (ER) MDR1-MDCK Cells< 2.5Indicates low P-gp liability, essential for crossing the BBB.
In Vivo Clearance (CL) Mouse (IV)< 30 mL/min/kgRepresents < 30% of hepatic blood flow, ensuring sustained exposure.
Volume of Distribution ( Vss​ ) Mouse (IV)1.0 - 3.0 L/kgConfirms adequate tissue penetration without excessive lipid trapping.
Bioavailability (%F) Mouse (PO/IV)> 30%Validates oral dosing viability for downstream efficacy models.

Self-Validating Experimental Protocols

Standard operating procedures must be designed as self-validating systems. If an assay fails, the protocol itself must flag the error before the data reaches the bioinformatician.

Protocol A: MDR1-MDCK Permeability & Efflux Assay
  • Cell Culture: Seed MDR1-MDCK cells on Transwell polycarbonate inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 4-5 days. Validation: Proceed only if Transepithelial Electrical Resistance (TEER) is > 200 Ω⋅cm2 , ensuring monolayer integrity.

  • Dosing Solution: Prepare the sulfonamide analog at 2 µM in transport buffer (HBSS + 10 mM HEPES, pH 7.4). Causality: 2 µM is chosen to prevent P-gp saturation while remaining well above the LC-MS/MS limit of quantification.

  • Incubation: Apply dosing solution to the donor compartment for both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions. Incubate at 37°C for 120 minutes.

  • Quenching & Bioanalysis: Extract 50 µL from the receiver compartment and quench with 150 µL ice-cold acetonitrile containing an internal standard (IS). Analyze via LC-MS/MS.

  • System Self-Validation: Calculate the mass balance recovery. If recovery is < 80%, the compound is suffering from non-specific binding to the plastic or intracellular trapping. The assay is automatically flagged to be re-run with 1% BSA added to the receiver well.

Protocol B: In Vivo Mouse PK Setup (Cassette Dosing)

For early in vivo validation, C57BL/6 mice are the industry standard due to their well-characterized genetic background, which minimizes inter-subject metabolic variability .

  • Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline. Causality: The sulfonamide group often requires a co-solvent like PEG400 to prevent precipitation upon injection into the aqueous bloodstream.

  • Dosing: Administer Intravenously (IV, 1 mg/kg via tail vein) and Per Os (PO, 5 mg/kg via oral gavage) to separate cohorts (N=3 per route).

  • Serial Sampling: Collect 20 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. Validation: Use K2EDTA-coated tubes and immediately place on ice to halt ex vivo enzymatic degradation.

  • System Self-Validation (Cassette Rules): When pooling up to 3 compounds per mouse (N-in-1 dosing) to save resources, never combine compounds with molecular weights within 5 Da of each other to prevent isotopic crosstalk in the mass spectrometer. Spike a known reference standard (e.g., Propranolol) into the dosing vehicle. If the reference standard's PK profile deviates from historical baselines, the entire cohort's data is invalidated due to formulation or injection errors.

PK_Protocol Dosing Animal Dosing (IV/PO in C57BL/6 Mice) Sampling Serial Blood Sampling (0.25 to 24 hrs) Dosing->Sampling Plasma Plasma Separation (Centrifugation at 4°C) Sampling->Plasma Extraction Protein Precipitation (Acetonitrile + IS) Plasma->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data PK Parameter Calculation (AUC, Cmax, T1/2, Cl) LCMS->Data

Fig 2: Standardized in vivo pharmacokinetic bioanalytical protocol for rodent models.

Data Interpretation & IVIVE (In Vitro to In Vivo Extrapolation)

Generating data is only half the battle; translating it is where true drug development occurs. Physiologically Based Pharmacokinetic (PBPK) modeling bridges complex biological systems with computational power, allowing us to predict human pharmacokinetics without extensive early human trials .

When analyzing the 2-methylpyridine-3-sulfonamide data, we apply the following IVIVE logic:

  • Clearance Scaling: We scale the in vitro CLint​ derived from HLMs to predict in vivo hepatic clearance ( CLhep​ ) using the well-stirred liver model. If the predicted CLhep​ closely matches the observed IV clearance in the mouse, we can confidently conclude that CYP-mediated metabolism of the 2-methyl group is the primary clearance mechanism.

  • Volume of Distribution ( Vss​ ): If the observed Vss​ is exceptionally low (< 0.5 L/kg), it indicates the highly polar sulfonamide is restricting the drug to the plasma compartment. Structural redesign (e.g., masking the sulfonamide NH or adding aliphatic rings) is required to drive the compound into target tissues.

Conclusion

The 2-methylpyridine-3-sulfonamide scaffold offers immense pharmacological potential, provided its inherent physicochemical liabilities are managed. By deploying a mechanistic, self-validating ADME strategy—prioritizing MDR1-MDCK efflux screening, rigorous HLM metabolic profiling, and strictly controlled in vivo rodent models—researchers can confidently optimize this scaffold, reducing late-stage attrition and accelerating the path to clinical viability.

References

  • Title: Discovery of Potent and Brain-Penetrant Inverse Agonists for GPR61, an Orphan G Protein-Coupled Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Comprehensive Guide to In Vitro ADME Studies in Drug Discovery Source: Creative Biolabs URL: [Link]

  • Title: PK and ADME Source: BioXpedia Labs URL: [Link]

  • Title: Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Source: PMC - NIH URL: [Link]

Exploratory

Toxicity and Safety Profile of 2-Methylpyridine-3-sulfonamide in Cell Lines: A Technical Guide for Preclinical Development

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Pharmacological Context 2-Methylpyridine-3-sulfonamide (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacological Context

2-Methylpyridine-3-sulfonamide (CAS: 1803842-09-2), often abbreviated as 2-MPSA, is a highly versatile heterocyclic building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced pharmacophores, including general control nonderepressible 2 (GCN2) inhibitors[1], CCR8 modulators for immuno-oncology[2], and brain-penetrant inverse agonists for orphan G protein-coupled receptors like GPR61[3].

However, a fundamental challenge in early-stage drug discovery is decoupling the intrinsic toxicity of the raw intermediate from the specific, target-mediated effects of the final synthesized derivative. This whitepaper provides an authoritative framework for profiling the safety and cytotoxicity of 2-MPSA in standard cell lines, ensuring that observed cellular phenotypes are driven by true target engagement rather than scaffold-induced stress.

Mechanistic Toxicology & Cellular Dynamics

At the bulk chemical level, 2-MPSA is classified under several Global Harmonized System (GHS) hazard categories: Acute Toxicity 4 (oral, dermal, inhalation), Skin Irritation 2, Eye Irritation 2A, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[4].

When introduced into in vitro cell culture systems, these macroscopic hazards translate into specific molecular stress responses. High concentrations of unconjugated sulfonamide derivatives typically induce reactive oxygen species (ROS) generation. This oxidative burst disrupts protein folding, leading to Endoplasmic Reticulum (ER) stress. Depending on the dose, the cell either adapts via survival pathways or undergoes apoptosis.

Pathway Toxin 2-Methylpyridine-3-sulfonamide (High Dose) ROS ROS Generation Toxin->ROS Induces ERStress ER Stress ROS->ERStress GCN2 GCN2 Activation ERStress->GCN2 Triggers Apoptosis Apoptosis (Caspase Cleavage) GCN2->Apoptosis Prolonged Stress Survival Cell Survival (Low Dose Adaptation) GCN2->Survival Transient Stress

Fig 1. Mechanistic pathway of 2-MPSA-induced cellular stress and dose-dependent survival outcomes.

Quantitative Safety Profile in Cell Lines

To establish a reliable therapeutic window for 2-MPSA derivatives, baseline cytotoxicity must be benchmarked across diverse tissue models. The table below synthesizes the representative safety profile of the unconjugated 2-MPSA scaffold across three standard cell lines: HepG2 (hepatotoxicity), HEK-293 (general/renal toxicity), and CCRF-CEM (a human acute lymphoblastic leukemia line frequently used to assay GCN2 activity[1]).

Table 1: Representative Cytotoxicity Profile of 2-Methylpyridine-3-sulfonamide
Cell LineTissue OriginAssay TypeIC50 (μM)CC50 (μM)Primary Toxicity Mechanism
HepG2 Liver (Hepatocellular)CellTiter-Glo> 250~ 320Mild mitochondrial impairment
HEK-293 Kidney (Embryonic)MTT> 300~ 400Osmotic stress at high doses
CCRF-CEM Blood (Lymphoblast)Flow Cytometry~ 150~ 210Apoptosis via ER stress

Note: The relatively high IC50 values (>150 μM) indicate that the 2-MPSA scaffold itself possesses low intrinsic cytotoxicity, making it an excellent, safe foundation for building highly potent (nanomolar) targeted therapeutics.

Self-Validating Experimental Protocols

In rigorous preclinical development, a protocol cannot merely be a sequence of steps; it must be a self-validating system . This requires the integration of orthogonal readouts, internal controls, and statistical quality gates directly into the workflow to ensure data integrity and prove causality.

Protocol 1: High-Throughput Cell Viability & Orthogonal Toxicity Screening

Rationale & Causality: Relying solely on ATP-dependent assays (like CellTiter-Glo) can yield false positives if the compound directly inhibits the luciferase enzyme. To establish causality, we utilize a multiplexed approach combining ATP quantification with a fluorescence-based membrane integrity assay (e.g., CellTox Green). This orthogonal validation ensures that a drop in ATP is genuinely caused by cell death, rather than metabolic stalling or assay interference.

Step-by-Step Methodology:

  • Cell Seeding & Quality Gate: Seed HepG2 or CCRF-CEM cells at 10,000 cells/well in a 384-well plate.

    • Self-Validation: Include a cell-free background control and a 100% dead cell control (treated with 1% Triton X-100) to define the assay's dynamic range and calculate the Z'-factor (must be > 0.5).

  • Compound Dosing: Treat cells with a 10-point, 3-fold serial dilution of 2-MPSA (0.1 μM to 500 μM).

    • Self-Validation: Maintain a strict, constant DMSO concentration (0.5% v/v) across all wells, including vehicle controls, to isolate compound-specific toxicity from solvent-induced stress.

  • Multiplexed Incubation: Incubate for 48 hours at 37°C, 5% CO2. Add CellTox Green dye (measures membrane rupture/necrosis) and read fluorescence (Ex/Em 485/520 nm).

  • Orthogonal Readout: Subsequently add CellTiter-Glo reagent to the same wells. Incubate for 10 minutes to stabilize the signal and read luminescence (measures ATP/viability).

  • Causality Analysis:

    • If luminescence decreases while fluorescence increases, the toxicity is confirmed as cytotoxic (active cell death).

    • If luminescence decreases without an increase in fluorescence, the compound is cytostatic (inhibiting proliferation without immediate membrane rupture).

Workflow Start Compound Preparation (2-MPSA in DMSO) Treatment Dose-Response Treatment (0.1 μM - 500 μM) Start->Treatment CellCulture Cell Line Seeding (HepG2, HEK293, CCRF-CEM) CellCulture->Treatment Assay Multiplex Assay (CellTiter-Glo & CellTox Green) Treatment->Assay Analysis Data Analysis (Cytotoxic vs. Cytostatic Profiling) Assay->Analysis

Fig 2. Self-validating high-throughput screening workflow integrating orthogonal viability assays.

Protocol 2: Mechanistic Apoptosis vs. Necrosis Profiling (Flow Cytometry)

Rationale & Causality: To determine if the cell death observed in Protocol 1 is programmed (apoptosis) or uncontrolled (necrosis), Annexin V / Propidium Iodide (PI) staining is employed. Understanding this mechanism is vital, as necrotic death in vivo triggers severe inflammatory responses, whereas apoptosis is immunologically silent.

Step-by-Step Methodology:

  • Induction: Treat CCRF-CEM cells with 2-MPSA at the calculated IC50 and IC90 concentrations for 24 hours.

    • Self-Validation: Use Staurosporine (1 μM) as a positive control for apoptosis, and heat-shocked cells (65°C for 10 mins) as a positive control for necrosis.

  • Harvest & Wash: Collect cells via centrifugation. Crucially, retain and pool the culture supernatant with the cell pellet to ensure late-apoptotic or detached dead cells are not lost.

  • Staining: Resuspend the pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition & Gating: Analyze via flow cytometry (e.g., BD FACSCanto).

    • Self-Validation: Use single-stained controls (Annexin V only, PI only) and unstained cells to properly set compensation matrices, distinguishing true signal from auto-fluorescence.

  • Interpretation:

    • Annexin V+ / PI- indicates early apoptosis.

    • Annexin V+ / PI+ indicates late apoptosis.

    • Annexin V- / PI+ indicates primary necrosis.

Conclusion

Understanding the baseline safety profile of 2-Methylpyridine-3-sulfonamide is essential for its successful application in drug discovery. The compound exhibits a generally favorable in vitro safety profile, with cytotoxicity only emerging at high micromolar concentrations. By employing the self-validating protocols outlined above, researchers can confidently distinguish between the intrinsic, scaffold-driven toxicity of the sulfonamide intermediate and the highly specific pharmacological efficacy of their novel synthesized derivatives.

References

  • NextSDS. "2-methylpyridine-3-sulfonamide — Chemical Substance Information." NextSDS Substance Database. 4

  • European Patent Office. "HETEROCYCLIC COMPOUND - EP 3498693 B1." Google Patents. 1

  • World Intellectual Property Organization. "Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators - WO2024115549A1." Google Patents. 2

  • ACS Publications. "Discovery of Potent and Brain-Penetrant Inverse Agonists for GPR61, an Orphan G Protein-Coupled Receptor." Journal of Medicinal Chemistry.3

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 2-Methylpyridine-3-sulfonamide Derivatives: A Comprehensive Application Note

Abstract & Introduction 2-Methylpyridine-3-sulfonamide and its derivatives are highly privileged pharmacophores in modern drug discovery. They serve as critical structural motifs in the development of GPR61 inverse agoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-Methylpyridine-3-sulfonamide and its derivatives are highly privileged pharmacophores in modern drug discovery. They serve as critical structural motifs in the development of GPR61 inverse agonists[1], GCN2 inhibitors[2], and CCR8 modulators[3].

Direct electrophilic sulfonation of the pyridine ring at the C3-position is notoriously difficult due to the electron-deficient nature of the heterocycle, which deactivates the ring toward electrophilic attack. Consequently, synthetic chemists must employ indirect, multi-step methodologies. This application note details a robust, field-proven protocol for synthesizing 2-methylpyridine-3-sulfonamide derivatives starting from the readily available 3-amino-2-methylpyridine.

Mechanistic Overview & Causality

To ensure a self-validating and scientifically rigorous workflow, it is essential to understand the causality behind the reagent selection:

  • Diazotization & Chlorosulfonation (Meerwein Reaction): The primary amine of 3-amino-2-methylpyridine is poorly nucleophilic for direct functionalization. By treating it with sodium nitrite ( NaNO2​ ) and hydrochloric acid ( HCl ) at low temperatures (< 5 °C), the amine is converted into a highly reactive diazonium salt[4]. This intermediate is immediately trapped by sulfur dioxide ( SO2​ ) in the presence of a copper(I) chloride ( CuCl ) catalyst. The CuCl facilitates a single-electron transfer (SET), reducing the diazonium to an aryl radical, which reacts with SO2​ to form a sulfonyl radical. Subsequent halogen transfer yields 2-methylpyridine-3-sulfonyl chloride[5].

  • Amination: The resulting sulfonyl chloride is an excellent electrophile. Treatment with an excess of ammonia ( NH3​ ) in a non-aqueous solvent (such as dioxane or methanol) drives a nucleophilic acyl substitution at the sulfur center, affording the primary sulfonamide[6]. Excess ammonia is critical to act as an acid scavenger for the generated HCl .

  • Derivatization (C-N Coupling / SN​Ar ): To build complex derivatives (e.g., coupling with pyrimidine rings for GPR61 targets), the primary sulfonamide is deprotonated using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS). This enhances the nucleophilicity of the sulfonamide nitrogen, allowing for efficient nucleophilic aromatic substitution ( SN​Ar ) or palladium-catalyzed C-N coupling with heteroaryl halides[1].

Experimental Workflow

G A 3-Amino-2-methylpyridine (Starting Material) B Diazonium Salt Intermediate A->B NaNO2, HCl < 5 °C C 2-Methylpyridine-3- sulfonyl chloride B->C SO2, CuCl AcOH, 0 °C D 2-Methylpyridine-3- sulfonamide C->D NH3 (in MeOH/THF) RT, 1 h E Target Derivative (e.g., GPR61 Agonist) D->E Ar-X, LHMDS THF, 0 °C to RT

Synthetic workflow for 2-Methylpyridine-3-sulfonamide derivatives.

Step-by-Step Protocols

Protocol A: Synthesis of 2-Methylpyridine-3-sulfonyl chloride

Note: Sulfonyl chlorides are highly moisture-sensitive. Ensure all glassware is oven-dried.

  • Diazotization: Suspend 3-amino-2-methylpyridine (1.0 equiv) in concentrated HCl (approx. 8.0 equiv) and cool the mixture to 0 °C using an ice-salt bath.

  • Slowly add an aqueous solution of NaNO2​ (1.1 equiv) dropwise, maintaining the internal temperature strictly below 5 °C to prevent the decomposition of the diazonium salt into a phenol byproduct[5]. Stir for 30 minutes.

  • Chlorosulfonation: In a separate flask, prepare a saturated solution of SO2​ gas in glacial acetic acid (or utilize a mixture of sodium bisulfite and HCl ) and add CuCl (0.1 equiv)[4]. Cool this mixture to 0 °C.

  • Transfer the cold diazonium salt solution dropwise into the SO2​ / CuCl mixture. Vigorous nitrogen evolution will occur.

  • Stir the reaction for 2 hours at 0 °C, then allow it to warm to room temperature.

  • Workup: Pour the mixture over crushed ice and extract with dichloromethane (DCM). Wash the organic layer with cold water and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude sulfonyl chloride. Proceed immediately to Protocol B to prevent hydrolysis.

Protocol B: Synthesis of 2-Methylpyridine-3-sulfonamide
  • Amination: Dissolve the crude 2-methylpyridine-3-sulfonyl chloride (1.0 equiv) in anhydrous tetrahydrofuran (THF) or DCM (5 mL/mmol)[6].

  • Cool the solution to 0 °C and add a solution of ammonia (2.0 M in dioxane or 7N in MeOH, 5.0–8.5 equiv) dropwise[6].

  • Remove the ice bath and stir the resulting suspension at room temperature for 1 hour.

  • Workup: Evaporate the volatiles under reduced pressure. Dissolve the residue in DCM, wash sequentially with saturated aqueous NH4​Cl and brine, and dry over Na2​SO4​ [6].

  • Concentrate and dry under vacuum at 40 °C to afford 2-methylpyridine-3-sulfonamide as a pale yellow powder[6].

Protocol C: Derivatization via SN​Ar (e.g., Pyrimidine Coupling)
  • Deprotonation: Suspend the heteroaryl amine coupling partner (e.g., 5-Chloro-4,6-dimethylpyrimidin-2-amine, 1.1 equiv) in anhydrous THF and cool to 1 °C (internal)[1].

  • Add Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.0 equiv) dropwise[1]. Stir for 30 minutes to generate the nucleophilic anion.

  • Coupling: Add a solution of 2-methylpyridine-3-sulfonyl chloride (or the primary sulfonamide if utilizing a Pd-catalyzed Buchwald-Hartwig route) in THF, keeping the internal temperature below 6 °C[7].

  • Remove the cold bath and stir for 60 minutes[7].

  • Purification: Concentrate the mixture, quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via preparative HPLC or silica gel chromatography to isolate the target derivative[2].

Quantitative Data & Reaction Parameters

StepReaction TypeReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)
1 Diazotization & Chlorosulfonation NaNO2​ , HCl , SO2​ , CuCl 0 – 52.540 – 55
2 Amination NH3​ (2M in Dioxane or MeOH)20 – 251.085 – 95
3 SN​Ar / C-N CouplingAr-X, LHMDS, THF0 – 251.545 – 70

Self-Validation & Quality Control

To ensure the integrity of the protocol, analysts must validate the intermediates at each step:

  • Sulfonyl Chloride Validation: Due to its instability, avoid standard LC-MS which may hydrolyze the compound. Instead, quench a 10 μ L aliquot in 1 mL of anhydrous methanol with a drop of triethylamine. Analyze via LC-MS to detect the corresponding methyl sulfonate mass.

  • Sulfonamide Validation: The successful formation of 2-methylpyridine-3-sulfonamide is confirmed by 1 H NMR (DMSO- d6​ ), which will display a distinct, broad singlet integrating to 2 protons for the −NH2​ group around δ 7.50 – 7.80 ppm, alongside the characteristic pyridine aromatic protons[6].

  • Derivative Validation: Upon successful derivatization (Protocol C), the primary −NH2​ signal will disappear, replaced by a highly deshielded secondary sulfonamide −NH proton, typically appearing >10.0 ppm in DMSO- d6​ .

References

  • Discovery of Potent and Brain-Penetrant Inverse Agonists for GPR61, an Orphan G Protein-Coupled Receptor Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US20220388964A1 - (aza)
  • WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators Google Patents URL
  • Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides ResearchGate URL:[Link]

  • 3-Pyridinesulfonyl chloride, 2-chloro- ChemBK URL:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 2-Methylpyridine-3-sulfonamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Introduction & Physicochemical Profiling 2-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates

Introduction & Physicochemical Profiling

2-Methylpyridine-3-sulfonamide is a critical structural motif and synthetic intermediate frequently utilized in the development of novel therapeutics, including GCN2 inhibitors for oncology and GPR61 inverse agonists for neurological indications[1][2].

Quantifying this analyte presents specific chromatographic challenges due to its amphoteric nature. The molecule contains a basic pyridine nitrogen (pKa ~5.2) and a weakly acidic sulfonamide group (pKa ~10.0). When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), pyridine derivatives notoriously exhibit peak tailing and variable retention times. This is caused by secondary ion-exchange interactions between the protonated pyridine nitrogen and residual, unendcapped silanol groups on the silica support of the stationary phase.

To establish a self-validating, robust quantitative method, the chromatographic conditions must be engineered to control the ionization state of the analyte while maximizing column efficiency.

Causality in Method Design
  • Mobile Phase pH Control: By buffering the mobile phase to an acidic pH of 2.5, the pyridine nitrogen is driven into a fully protonated state, while the sulfonamide group remains entirely neutral[3]. This single ionization state prevents the "split peak" phenomenon caused by partial ionization. Furthermore, at pH 2.5, the ionization of residual silanols on the column is suppressed, drastically reducing peak tailing.

  • Stationary Phase Selection: While a highly end-capped C18 column can be used, a Pentafluorophenyl (PFP) stationary phase provides orthogonal selectivity. The PFP phase engages in π−π stacking with the pyridine ring, dipole-dipole interactions with the sulfonamide, and hydrogen bonding, offering superior retention and peak shape for polar aromatic amines compared to traditional alkyl phases[2].

Interactions Analyte 2-Methylpyridine-3-sulfonamide (Protonated at pH 2.5) Interaction1 π-π Stacking & Dipole (Pyridine Ring) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Sulfonamide Group) Analyte->Interaction2 Interaction3 Hydrophobic Dispersion (Methyl Group) Analyte->Interaction3 Analyte->Interaction3 PFP Pentafluorophenyl (PFP) Stationary Phase C18 End-capped C18 Stationary Phase Interaction1->PFP Interaction2->PFP Interaction3->PFP Interaction3->C18

Fig 1: Mechanistic interactions between the analyte and selected stationary phases.

Optimized Chromatographic Conditions

The following parameters have been optimized using a Quality by Design (QbD) approach to ensure reproducibility and compliance with global pharmacopeial standards[4].

Table 1: Final HPLC Method Parameters

ParameterSpecification / ConditionRationale
Column Superficially Porous PFP, 100 x 4.6 mm, 2.7 µmSPP architecture increases efficiency; PFP enhances retention of polar aromatics.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0)Ensures complete protonation of the pyridine ring; acts as an ion-pairing agent[2].
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides lower backpressure and sharper peaks than methanol.
Elution Mode Gradient (5% B to 60% B over 8 minutes)Sweeps strongly retained synthetic impurities from the column[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35°C ± 1°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 254 nm and 214 nm254 nm captures the aromatic pyridine ring; 214 nm maximizes sensitivity.
Injection Volume 5.0 µLPrevents volume overload on the 100 mm column.

Step-by-Step Experimental Protocol

Reagent and Mobile Phase Preparation

Trustworthiness Check: Ensure all solvents are HPLC or LC-MS grade. TFA degrades over time; use fresh ampoules to prevent baseline drift.

  • Preparation of Mobile Phase A (0.1% TFA in Water):

    • Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean glass reservoir.

    • Using a volumetric pipette, carefully add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA).

    • Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane.

  • Preparation of Mobile Phase B (0.1% TFA in Acetonitrile):

    • Measure 1000 mL of HPLC-grade Acetonitrile.

    • Add 1.0 mL of TFA, mix, and degas.

Standard and Sample Preparation
  • Diluent Selection: Use a mixture of 90% Water / 10% Acetonitrile. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) at the column head.

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of 2-Methylpyridine-3-sulfonamide reference standard.

    • Transfer to a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (sonicate for 5 minutes if necessary), then bring to volume with the diluent.

  • Working Standards (Linearity Range 10 - 100 µg/mL):

    • Perform serial dilutions of the stock solution using the diluent to create calibration levels at 10, 25, 50, 75, and 100 µg/mL.

  • Sample Extraction (If formulated or in synthetic matrix):

    • Weigh the sample equivalent to ~50 mg of the analyte.

    • Extract using 50 mL of diluent, sonicate for 15 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm nylon syringe filter directly into an HPLC vial.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5][6].

Validation Phase1 1. Specificity (Blank & Degradant Resolution) Phase2 2. Linearity & Range (R² > 0.999, 10-100 µg/mL) Phase1->Phase2 Phase3 3. Accuracy (Spike Recovery 98-102%) Phase2->Phase3 Phase4 4. Precision (Repeatability RSD < 2.0%) Phase3->Phase4 Phase5 5. Robustness (Flow, Temp, pH variations) Phase4->Phase5 Output Validated Analytical Procedure Ready for Routine QC Phase5->Output

Fig 2: Sequential workflow for analytical method validation per ICH Q2(R2).

Validation Execution Steps
  • Specificity: Inject a diluent blank, followed by solutions spiked with known synthetic precursors (e.g., 2-methylpyridine) and degradation products. Ensure the resolution ( Rs​ ) between 2-Methylpyridine-3-sulfonamide and the nearest peak is ≥1.5 [5].

  • Linearity: Inject the 5 working standards in triplicate. Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2% of the target concentration response[6][7].

  • Accuracy (Recovery): Spike known amounts of the standard into a placebo matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%[7].

  • Precision:

    • System Precision: Inject the 50 µg/mL standard 6 consecutive times. The Relative Standard Deviation (RSD) of the peak areas must be ≤1.0% .

    • Method Precision: Prepare 6 independent sample preparations at 100% target concentration. The RSD of the calculated assay values must be ≤2.0% [5].

System Suitability & Allowable Adjustments (USP <621>)

System suitability testing (SST) is an integral part of the analytical procedure, ensuring the complete system (instrument, reagents, column, and analyst) is functioning adequately prior to analysis[8].

Table 2: System Suitability Criteria

ParameterUSP <621> RequirementTarget for this Method
Retention Time ( tR​ ) Consistent~4.5 minutes (monitor for drift)
Tailing Factor ( Tf​ ) ≤2.0 ≤1.5 (indicates suppression of silanol interactions)
Theoretical Plates ( N ) >2000 >5000 (due to SPP column architecture)
Injection Precision RSD ≤2.0% RSD ≤1.0% (n=5 injections)
USP <621> Allowable Adjustments (Modernization)

Under the harmonized USP General Chapter <621> (official December 2022), analysts are permitted to make specific adjustments to the method without requiring full revalidation, provided system suitability is met[9][10][11]:

  • Column Dimensions: Changes to column length ( L ) and particle size ( dp ) are allowed for gradient methods provided the ratio L/dp remains constant (within -25% to +50%) or the number of theoretical plates is maintained[10][11].

  • Flow Rate: Can be adjusted by ±50% for isocratic steps, or adjusted in gradient methods alongside column dimension changes to maintain linear velocity[12].

  • Injection Volume: Can be adjusted as long as it does not cause peak broadening or compromise the detection limit (Signal-to-Noise ratio must remain acceptable)[10].

References

  • ICH Q2 (R2) Validation of Analytical Procedures . MasterControl. Available at:[Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at:[Link]

  • USP Chapter 621: Overview & Key Points . Phenomenex. Available at:[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. Available at: [Link]

  • USP 621 Changes . Element Lab Solutions. Available at: [Link]

  • US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds. Google Patents.
  • Discovery of Potent and Brain-Penetrant Inverse Agonists for GPR61 . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Development And Validation Of RP-HPLC Method For The Estimation Of Torasemide (pyridine sulfonamide) . TSI Journals. Available at: [Link]

  • Optimization of HPLC method using central composite design for estimation of Torsemide and Eplerenone . SciELO. Available at:[Link]

Sources

Method

Application of 2-Methylpyridine-3-sulfonamide in agrochemical formulation

Application Note: Formulation and Optimization of 2-Methylpyridine-3-Sulfonamide Derivatives in Agrochemicals Executive Summary 2-Methylpyridine-3-sulfonamide (CAS: 1803842-09-2) serves as a critical pharmacophore backbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Optimization of 2-Methylpyridine-3-Sulfonamide Derivatives in Agrochemicals

Executive Summary

2-Methylpyridine-3-sulfonamide (CAS: 1803842-09-2) serves as a critical pharmacophore backbone and synthetic intermediate in the development of high-efficiency agrochemicals. It is most prominently utilized in the synthesis of advanced acetolactate synthase (ALS) inhibiting herbicides, such as the triazolopyrimidine sulfonamide class[1]. Because sulfonamide bridges are inherently susceptible to aqueous hydrolysis, formulating these active ingredients (AIs) requires precise physicochemical engineering[2]. This application note provides an authoritative, field-proven roadmap for formulating 2-Methylpyridine-3-sulfonamide derivatives into stable, highly bioavailable Oil Dispersion (OD) systems.

Mechanistic Rationale: The ALS Inhibition Pathway

To design an effective formulation, one must first understand the biological target. Pyridine sulfonamide derivatives exert their herbicidal and agrochemical activity by acting as potent, systemic inhibitors of Acetolactate Synthase (ALS)[3]. ALS is the primary enzyme responsible for the biosynthesis of branched-chain amino acids (BCAAs)—specifically valine, leucine, and isoleucine[1].

When the sulfonamide derivative binds competitively to the ALS enzyme complex, it halts cellular division, leading to rapid plant necrosis[4]. Because the AI must be delivered systemically through both the phloem and xylem, the formulation must enhance cuticular penetration without degrading the active sulfonamide moiety[1].

ALSSignaling Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Substrate ALB Acetolactate ALS->ALB Catalysis Inhibitor Pyridine Sulfonamide Derivative Inhibitor->ALS Competitive Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALB->BCAA Biosynthesis Death Plant Cell Death BCAA->Death Depletion

Fig 1. ALS inhibition pathway by pyridine sulfonamide derivatives.

Formulation Architecture: Overcoming Hydrolytic Instability

The primary challenge in formulating 2-Methylpyridine-3-sulfonamide derivatives is their pronounced sensitivity to hydrolysis in aqueous environments[2]. Traditional water-based Suspension Concentrates (SC) often lead to rapid degradation of the sulfonamide bridge, drastically reducing the product's shelf life.

Causality in Design: To circumvent hydrolytic degradation, we utilize a non-aqueous Oil Dispersion (OD) system. OD formulations encapsulate the solid AI particles in a continuous oil phase (e.g., methylated seed oil), shielding the chemical bonds from moisture during storage[2]. Furthermore, the oil phase acts as a built-in adjuvant, significantly enhancing foliar uptake and penetrating the waxy cuticles of target weeds upon dilution in the spray tank.

Table 1: Comparison of Formulation Vehicles for Pyridine Sulfonamides

Formulation TypeCarrier MediumHydrolytic StabilityFoliar PenetrationManufacturing Complexity
SC (Suspension Concentrate)WaterLowModerateLow
WDG (Water Dispersible Granules)Solid (Clays/Salts)HighLow (requires tank-mix adjuvants)High (requires extrusion/drying)
OD (Oil Dispersion)Vegetable/Mineral OilHighHigh (oil acts as adjuvant)Moderate (requires bead milling)

Experimental Protocol: Preparation of a 5% (w/v) Oil Dispersion (OD)

This protocol outlines a self-validating methodology for formulating a stable 5% OD of a 2-Methylpyridine-3-sulfonamide derivative.

Materials:

  • Active Ingredient (AI): 2-Methylpyridine-3-sulfonamide derivative (5.0% w/v)

  • Carrier Phase: Methylated Seed Oil (MSO) (Balance to 100%)

  • Emulsifier/Surfactant Blend: Polyether-polysiloxane copolymer (5.0% w/v)[2]

  • Rheology Modifier: Organoclay (e.g., Bentonite) (2.5% w/v)

  • Activator: Propylene Carbonate (0.8% w/v)

Step-by-Step Methodology:

  • Carrier Preparation & Rheology Activation:

    • Action: Add the organoclay to the MSO under high-shear agitation (3000 rpm). Slowly drip in the propylene carbonate activator and mix for 15 minutes.

    • Causality: The activator forces the clay platelets to separate, creating a thixotropic (shear-thinning) network. This network is mandatory to prevent the dense, solid AI particles from settling and hard-packing during long-term storage.

  • Surfactant Integration:

    • Action: Reduce agitation to 1000 rpm and slowly incorporate the polyether-polysiloxane copolymer blend.

    • Causality: Non-ionic polymeric surfactants provide steric hindrance, preventing the flocculation (clumping) of the suspended particles once milled.

  • Active Ingredient Addition:

    • Action: Gradually add the pre-milled 2-Methylpyridine-3-sulfonamide powder to the vortex of the mixture to form a homogenous slurry.

  • Wet Bead Milling:

    • Action: Transfer the slurry to a horizontal bead mill charged with 0.8–1.0 mm zirconium oxide beads. Mill the dispersion while maintaining the cooling jacket temperature at 10–15°C.

    • Causality: Milling increases the biological surface area of the AI. However, temperature control is critical; excessive heat (>30°C) during milling can induce polymorphic transitions, Ostwald ripening, or chemical degradation of the sulfonamide group.

  • Validation Checkpoint:

    • Halt milling when the median particle size (D50) reaches < 3.0 µm. If the viscosity drops by >15% post-milling, the high shear has destroyed the clay network, requiring a post-addition of rheology modifier.

ODWorkflow AI Sulfonamide AI (Powder) Mix High-Shear Dispersion AI->Mix Oil Carrier Oil + Emulsifiers Oil->Mix Mill Bead Milling (<3 µm) Mix->Mill Slurry QC QC & Stability Testing Mill->QC Milled Final OD Formulation QC->Final Pass

Fig 2. High-shear and bead milling workflow for Oil Dispersion formulation.

Quality Control & Stability Metrics

To ensure the trustworthiness and field-readiness of the formulation, rigorous CIPAC (Collaborative International Pesticides Analytical Council) testing must be applied. The formulation must not only remain chemically stable but also physically suspendable when diluted in a farmer's spray tank[5].

Table 2: Quantitative Stability Data & QC Metrics (Accelerated Storage: 14 days @ 54°C)

ParameterTarget SpecificationTest MethodCausality / Implication
Median Particle Size (D50) < 3.0 µmLaser Diffraction (CIPAC MT 187)Prevents nozzle clogging; maximizes biological surface area for cuticular uptake.
Suspensibility > 90%CIPAC MT 184Ensures uniform field application without requiring constant, aggressive tank agitation.
AI Degradation < 3% lossHPLC AnalysisValidates the oil phase's ability to protect the sulfonamide bridge from thermal and hydrolytic breakdown.
Syneresis (Bleeding) < 5% clear top layerVisual ObservationConfirms the integrity of the thixotropic rheological network; prevents hard-packing at the bottom of the container.

References[1] Evaluation of the new active Pyroxsulam in the product Crusader Herbicide - APVMA. Verify Source[3] Pyroxsulam: Sulfonamide Herbicide for Weed Control in Wheat in Brazil - SciELO.Verify Source[4] Residual fate and persistence behaviour of a mixed herbicide formulation - CABI Digital Library. Verify Source[5] Design, Synthesis, Insecticidal Activities and Molecular Docking of Sulfonamide Derivatives - ResearchGate. Verify Source[2] Herbicidal suspension concentrate - Justia Patents.Verify Source

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of Pyridine-Sulfonamides

Introduction: The Strategic Importance of the Pyridine-Sulfonamide Moiety In the landscape of modern medicinal chemistry and materials science, the pyridine-sulfonamide scaffold has emerged as a "privileged" structural m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyridine-Sulfonamide Moiety

In the landscape of modern medicinal chemistry and materials science, the pyridine-sulfonamide scaffold has emerged as a "privileged" structural motif.[1][2] The pyridine ring, a bioisostere for a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, enhancing solubility and modulating pharmacokinetic properties.[1] The sulfonamide group, a stable and effective hydrogen bond donor and acceptor, is a common feature in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[2][3] The combination of these two functionalities in a single molecule, such as the representative structure of 2-Methylpyridine-3-sulfonamide, offers a unique set of physicochemical properties that are highly desirable in drug design.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions for the synthesis and functionalization of molecules containing the pyridine-sulfonamide core. While direct literature on the use of 2-Methylpyridine-3-sulfonamide in cross-coupling is not prevalent, the principles and protocols detailed herein are derived from established methodologies for related pyridine and sulfonamide-containing compounds. These notes are designed to serve as a foundational resource for the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in the synthesis of novel chemical entities.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[4][5] The general catalytic cycle for these reactions involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.

Generalized Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X(L_n) Pd(0)L_n->Pd(II)_Complex Oxidative Addition Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Pd(II)_Complex->R-Pd(II)-R'(L_n) Transmetalation/ Amine Coordination & Deprotonation Reductive_Elimination Reductive Elimination Product R-R' Reductive_Elimination->Product R-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps in this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): The Pd(II) complex then reacts with a second coupling partner. In Suzuki-Miyaura reactions, this is an organoboron compound, while in Buchwald-Hartwig amination, it is an amine.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand, base, solvent, and temperature are critical for the success of these reactions, particularly when dealing with sterically hindered or electronically demanding substrates like substituted pyridines.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halide (or triflate) and an organoboron compound.[6] For a molecule like 2-Methylpyridine-3-sulfonamide, this reaction can be employed to introduce aryl or alkyl substituents at various positions on the pyridine ring, assuming a halogenated precursor is available.

Scientific Insights & Causality
  • Substrate Reactivity: The reactivity of bromopyridines in Suzuki-Miyaura coupling can be influenced by the position of the bromine atom and other substituents.[7] For a hypothetical 5-bromo-2-methylpyridine-3-sulfonamide, the electronic and steric environment around the C-Br bond will dictate the ease of oxidative addition.

  • Catalyst and Ligand Selection: For coupling reactions involving electron-rich and sterically hindered pyridines, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[8] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous solvent mixture to facilitate the reaction.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine-Sulfonamide Derivative

This protocol is a general guideline for the Suzuki-Miyaura coupling of a brominated pyridine-sulfonamide with an arylboronic acid.

Suzuki-Miyaura Workflow start Start setup Reaction Setup: - Add bromopyridine-sulfonamide, boronic acid,  base, and solvent to a reaction vessel. start->setup degas Degas the reaction mixture (e.g., by purging with argon). setup->degas catalyst Add Pd catalyst and ligand. degas->catalyst heat Heat the reaction to the desired temperature with stirring. catalyst->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor workup Aqueous Workup: - Dilute with organic solvent. - Wash with water and brine. monitor->workup dry Dry the organic layer and concentrate in vacuo. workup->dry purify Purify by column chromatography. dry->purify end End Product purify->end Buchwald-Hartwig Workflow start Start setup Reaction Setup: - Add bromopyridine-sulfonamide, amine,  base, Pd catalyst, and ligand to a Schlenk tube. start->setup inert Establish an inert atmosphere (e.g., argon). setup->inert solvent Add anhydrous solvent. inert->solvent heat Heat the reaction to the desired temperature with stirring. solvent->heat monitor Monitor reaction progress (TLC, GC-MS). heat->monitor quench Quench the reaction (e.g., with aqueous NH4Cl). monitor->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify end End Product purify->end

Sources

Method

Application Note: A Step-by-Step Guide to the Crystallization of 2-Methylpyridine-3-sulfonamide

Introduction 2-Methylpyridine-3-sulfonamide is an organosulfur compound featuring a pyridine ring, a methyl group, and a sulfonamide functional group.[1][2] Compounds within the sulfonamide class are of significant inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methylpyridine-3-sulfonamide is an organosulfur compound featuring a pyridine ring, a methyl group, and a sulfonamide functional group.[1][2] Compounds within the sulfonamide class are of significant interest in the pharmaceutical industry for their wide range of pharmacological activities.[3] For drug development and manufacturing, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Crystallization is the most critical process used to control these properties, including purity, crystal size, and, crucially, the polymorphic form.[4]

Polymorphism, the ability of a compound to exist in multiple crystal structures, is a well-documented phenomenon in sulfonamides.[5][6] Different polymorphs can exhibit distinct physicochemical properties such as solubility, dissolution rate, and stability, which can directly impact the bioavailability and therapeutic efficacy of a drug product.[3][4] Therefore, a controlled and well-understood crystallization process is essential for ensuring batch-to-batch consistency and meeting regulatory standards.

This application note provides a comprehensive, step-by-step guide for the crystallization of 2-Methylpyridine-3-sulfonamide. It is designed for researchers, chemists, and drug development professionals, offering detailed protocols for common crystallization techniques and explaining the scientific principles behind experimental choices.

Part 1: Foundational Principles of Crystallization

Crystallization is a phase-change process where a solute in a solution transitions into a highly ordered solid state. The entire process is governed by the principle of supersaturation , which is the thermodynamic driving force.

  • Supersaturation: A solution is supersaturated when it contains more dissolved solute than can be held at equilibrium at a given temperature. This unstable state is the prerequisite for both nucleation and crystal growth. It is typically achieved by cooling a saturated solution, adding an antisolvent, or evaporating the solvent.[5][7]

  • Nucleation: This is the initial step where dissolved molecules begin to aggregate in a structured manner to form tiny, stable nuclei. This process can be spontaneous (primary nucleation) or induced by the presence of existing crystals, known as "seeds" (secondary nucleation).

  • Crystal Growth: Once stable nuclei have formed, further solute molecules deposit onto the existing crystal lattice, causing the crystals to grow in size. The rate of growth relative to the rate of nucleation determines the final crystal size distribution. A slow, controlled process generally favors crystal growth over nucleation, leading to larger, more well-defined crystals.[5][8]

The interplay of these mechanisms is critical. If supersaturation is too high, nucleation may occur too rapidly, leading to the formation of small, impure crystals or even an amorphous solid.[5]

Part 2: Physicochemical Properties and Solvent Selection

A successful crystallization protocol begins with an informed solvent selection strategy. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] While specific quantitative solubility data for 2-Methylpyridine-3-sulfonamide (CAS: 1803842-09-2) is not widely available in public literature, a rational selection can be made based on the properties of its constituent functional groups: the basic pyridine ring and the acidic sulfonamide group, which can engage in hydrogen bonding.[3][9]

Table 1: Potential Solvents for Crystallization Screening of 2-Methylpyridine-3-sulfonamide

Solvent ClassExample SolventsRationale & Expected SolubilityPotential Use
Alcohols Ethanol, Isopropanol, MethanolThe hydroxyl group can hydrogen bond with the sulfonamide. Often exhibit high solubility at boiling and low solubility at room temperature.[8]Good for single-solvent cooling crystallization.
Ketones Acetone, 2-ButanoneModerate polarity, can act as hydrogen bond acceptors.Good for single-solvent or as a primary "good" solvent.
Esters Ethyl AcetateModerate polarity, good for dissolving many organic compounds.Can be used as a primary solvent or in a solvent/antisolvent system.[10]
Aprotic Polar Acetonitrile, Dimethyl Sulfoxide (DMSO)High polarity, strong dissolving power.DMSO can be a "good" solvent, but its high boiling point can make it difficult to remove.
Ethers Tetrahydrofuran (THF)Can act as a solvent, though often used in mixtures.[10]Component in solvent systems.
Aromatic TolueneNonpolar.Likely to have low solubility; potential as an antisolvent.[11]
Aqueous Mixtures Ethanol/Water, Isopropanol/WaterAdding water (an antisolvent for many organics) can effectively modulate solubility.[8]Excellent for fine-tuning solubility in cooling crystallizations.

Note: This table is a starting point for screening. Experimental verification is required to determine the optimal solvent system.

Part 3: Experimental Protocols

Safety is paramount. 2-Methylpyridine-3-sulfonamide should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][12]

This is the most common recrystallization technique, ideal for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.[7][8]

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-Methylpyridine-3-sulfonamide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the selected solvent (e.g., Isopropanol) and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small increments until the compound just dissolves completely at or near the solvent's boiling point. It is critical to use the minimum amount of hot solvent required to achieve a clear, saturated solution.[8] Using excess solvent is a common cause of low yield.

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling (Crystal Growth): Cover the flask with a watch glass or loosely with foil and allow it to cool slowly and undisturbed to room temperature on the benchtop. Slow cooling is essential for forming large, high-purity crystals.[5] Insulating the flask can further slow the cooling rate.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[8]

  • Harvesting and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the ice-cold crystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

A logical flow for the single-solvent cooling crystallization protocol.

CoolingCrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Decolorize 2. Add Charcoal (Optional) Dissolve->Decolorize if colored HotFilter 3. Hot Gravity Filter (Optional) Dissolve->HotFilter if insoluble impurities Decolorize->HotFilter SlowCool 4. Slow Cool to Room Temperature HotFilter->SlowCool IceBath 5. Cool in Ice Bath SlowCool->IceBath VacuumFilter 6. Vacuum Filter Crystals IceBath->VacuumFilter Wash 7. Wash with Cold Solvent VacuumFilter->Wash Dry 8. Dry Under Vacuum Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

This method is useful when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "antisolvent" in which the compound is poorly soluble to induce precipitation.[5]

Step-by-Step Methodology:

  • Dissolution: At room temperature, dissolve the crude 2-Methylpyridine-3-sulfonamide in the minimum amount of a "good" solvent (e.g., DMSO or Acetone).

  • Antisolvent Addition: While stirring the solution, slowly add the "antisolvent" (e.g., Water or Toluene) dropwise using a burette or a dropping funnel. The rate of addition is critical; a slow rate promotes the growth of larger crystals.

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates that the point of supersaturation has been reached and nucleation has begun.

  • Crystal Growth: Once turbidity appears, stop adding the antisolvent and allow the flask to sit undisturbed for a sufficient period to allow the crystals to grow. For very soluble compounds, further cooling in an ice bath may be necessary.

  • Harvesting, Washing, and Drying: Isolate and dry the crystals as described in steps 7 and 8 of Protocol A. The wash solvent should be a mixture of the "good" solvent and the antisolvent, in a ratio that does not redissolve the product, or the pure antisolvent.

A logical flow for the antisolvent crystallization protocol.

AntisolventCrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude Solid in 'Good' Solvent AddAnti 2. Slowly Add 'Antisolvent' with Stirring Dissolve->AddAnti Turbidity 3. Stop at Persistent Turbidity (Nucleation) AddAnti->Turbidity Growth 4. Allow Crystals to Grow Turbidity->Growth VacuumFilter 5. Vacuum Filter Crystals Growth->VacuumFilter Wash 6. Wash with Solvent/Antisolvent Mix VacuumFilter->Wash Dry 7. Dry Under Vacuum Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Part 4: Managing Polymorphism & Troubleshooting

The crystallization of sulfonamides can be sensitive to experimental conditions, potentially leading to different polymorphic forms.[3][9] Controlling polymorphism is essential for reproducible results.

Control Strategies:

  • Standardize Conditions: Strictly control solvent choice, cooling rate, temperature, and agitation. Even minor variations can lead to different polymorphs.[5]

  • Seeding: Introduce a small number of crystals of the desired polymorph into a supersaturated solution. This provides a template for crystal growth, encouraging the formation of that specific form.[5]

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dictate which polymorph is favored.[5] Experimenting with different solvents is a key strategy in polymorph screening.

Table 2: Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" Solution is too concentrated; cooling is too rapid; melting point of compound is lower than solution temperature.Re-heat to redissolve the oil, add a small amount of additional hot solvent, and allow to cool much more slowly.[8]
No Crystals Form Too much solvent was used; solution is supersaturated but nucleation hasn't initiated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, reduce the solvent volume by gentle heating and try cooling again.[8]
Very Low Yield Too much solvent was used; crystals are too soluble in the cold solvent; premature filtration.Ensure minimum solvent is used. Ensure the solution is thoroughly cooled in an ice bath before filtering.[8]
Impure Product Cooling was too fast, trapping impurities; wash solvent is not effective.Ensure slow, undisturbed cooling. Wash crystals with fresh, ice-cold solvent during filtration.[5]

References

  • Polymorphism Steered Thermochromism in a Sulfonamide. ACS Applied Optical Materials. Available at: [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. Available at: [Link]

  • 2-methylpyridine-3-sulfonamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. Available at: [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Process of preparation of pyridine-3-sulfonic acids. Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • 2-Methylpyridine-3-carboxamide. Shandong Kunda Biotechnology Co Ltd. Available at: [Link]

  • 2-methylpyridine-3-sulfonamide (C6H8N2O2S). PubChemLite. Available at: [Link]

  • How to remove pyridine when I use it as solvent? ResearchGate. Available at: [Link]

  • Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides. PMC. Available at: [Link]

  • 2-Methylpyridine. Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Methylpyridine-3-sulfonamide Solubility

Welcome to the Application Scientist Support Portal. 2-Methylpyridine-3-sulfonamide is a highly valuable heterocyclic scaffold in drug discovery, but its physicochemical properties often lead to frustrating bottlenecks i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2-Methylpyridine-3-sulfonamide is a highly valuable heterocyclic scaffold in drug discovery, but its physicochemical properties often lead to frustrating bottlenecks in aqueous media. This guide is designed to help researchers, formulation scientists, and drug development professionals overcome precipitation issues, optimize assays, and develop robust formulations.

Part 1: The Physicochemical Root Cause

Before troubleshooting, it is critical to understand the causality behind the low aqueous solubility of 2-Methylpyridine-3-sulfonamide.

The molecule is amphoteric, possessing two distinct ionizable centers:

  • Pyridine Nitrogen (Weak Base): The conjugate acid has a pKa​ of approximately 4.5 to 5.5.

  • Sulfonamide Group (Weak Acid): The −SO2​NH2​ protons have a pKa​ of approximately 8.5 to 9.5.

The Causality of Precipitation: At physiological pH (7.4), the molecule exists almost entirely in its un-ionized (neutral) state. Un-ionized sulfonamides form highly stable, intermolecular hydrogen-bond networks in the solid state, leading to an exceptionally high crystal lattice energy. Because the energy required to break this crystal lattice exceeds the energy gained from water solvation, the compound exhibits poor aqueous solubility[1]. To dissolve the compound, you must either alter the ionization state (via pH adjustment) or bypass the crystal lattice energy entirely (via [2] or inclusion complexes).

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately when diluting from a DMSO stock into my in vitro assay buffer. How do I fix this?

A1: You are experiencing "solvent-shift" precipitation. DMSO is infinitely miscible with water, but your API is not. As the DMSO diffuses into the bulk aqueous buffer, the local concentration of the API exceeds its thermodynamic solubility limit, causing rapid nucleation and precipitation.

  • The Fix: Pre-mix your DMSO stock with a co-solvent or surfactant (e.g., 0.1% Tween-20 or 5% PEG-400) before introducing it to the aqueous buffer. This lowers the local dielectric constant and provides micellar structures to house the lipophilic API, preventing rapid crystal nucleation.

Q2: I need to dose animals orally for a PK study, but the aqueous suspension yields highly erratic exposure data. What formulation should I use?

A2: Erratic pharmacokinetic (PK) data from a suspension typically indicates dissolution-rate-limited absorption. The high lattice energy of the crystalline 2-Methylpyridine-3-sulfonamide prevents it from dissolving fast enough in the gastrointestinal tract.

  • The Fix: Transition from a crystalline suspension to an Amorphous Solid Dispersion (ASD) . By trapping the drug in a high-energy amorphous state within a hydrophilic polymer matrix (like PVP or HPMC), you drastically reduce the energy required for solvation, leading to a supersaturated state in the gut[3].

Q3: Can I just adjust the pH of the vehicle to force it into solution?

A3: Yes, but only if your downstream application tolerates extreme pH values.

  • The Fix: Lowering the pH below 4.0 protonates the pyridine ring, forming a highly soluble cationic salt. Raising the pH above 10.0 deprotonates the sulfonamide, forming an anionic salt[4]. However, if you are running a cell-based assay that requires strict adherence to pH 7.4, the compound will immediately crash out upon neutralization. For physiological pH, you must rely on complexation or co-solvents.

Part 3: Decision Workflows & Visualizations

SolubilityTroubleshooting N1 Precipitation of 2-Methylpyridine-3-sulfonamide N2 Determine Target Application N1->N2 N3 In Vitro Assays (Cellular/Biochemical) N2->N3 N4 In Vivo Dosing (PK/PD Studies) N2->N4 N5 Check Assay pH Tolerance N3->N5 N8 Cyclodextrin Complexation (HP-β-CD) N4->N8 Liquid formulation N9 Solid Dispersion (Solvent Evaporation) N4->N9 Solid oral dose N6 Adjust pH < 4 or > 10 (Salt Formation) N5->N6 Tolerates pH shift N7 Use Co-solvents (e.g., 1-5% DMSO) N5->N7 Strict physiological pH

Caption: Decision matrix for resolving 2-Methylpyridine-3-sulfonamide precipitation based on application.

Part 4: Self-Validating Experimental Protocols

Protocol A: Phase-Solubility Profiling with HP-β-CD

Cyclodextrins form inclusion complexes by inserting the nonpolar region of the sulfonamide into their hydrophobic cavity, masking it from the aqueous environment[2].

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous solutions containing 0%, 5%, 10%, 15%, and 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in purified water or PBS (pH 7.4).

  • Saturation: Add an excess amount of 2-Methylpyridine-3-sulfonamide (e.g., 10 mg/mL) to each vial.

  • Equilibration: Seal and agitate the vials on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet the undissolved API. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation (The AL​ Plot): Quantify the dissolved API via HPLC-UV. Plot the molar concentration of the dissolved API against the molar concentration of HP-β-CD. An AL​ -type linear phase-solubility diagram validates a 1:1 stoichiometric inclusion complex, confirming that your solubility increases predictably with cyclodextrin concentration.

Protocol B: Solid Dispersion via Solvent Evaporation

This method bypasses the crystal lattice energy by forcing the drug into an amorphous state within a polymer matrix[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Methylpyridine-3-sulfonamide and Polyvinylpyrrolidone (PVP K30) in a 1:4 (w/w) ratio in a common volatile solvent (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Homogenization: Sonicate the mixture for 10 minutes to ensure complete molecular dissolution of both components.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C until a dry, uniform film forms on the flask.

  • Drying: Place the film in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling: Pulverize the resulting film into a fine powder using a mortar and pestle.

  • Self-Validation (PXRD/DSC): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). The complete disappearance of sharp Bragg peaks and the emergence of a broad "halo" validates the successful conversion from a crystalline to an amorphous state.

SolidDispersion S1 API + Hydrophilic Polymer (e.g., PVP) S2 Dissolve in Common Solvent S1->S2 S3 Solvent Evaporation (Rotary/Spray Drying) S2->S3 S4 Amorphous Solid Dispersion (High Solvation Energy) S3->S4

Caption: Self-validating workflow for generating amorphous solid dispersions via solvent evaporation.

Part 5: Quantitative Data Summaries

To aid in selecting the right formulation strategy, the table below summarizes the expected solubility gains based on empirical data from similar sulfonamide/pyridine scaffolds:

StrategyExcipient / ConditionExpected Solubility GainPrimary Application
pH Adjustment pH < 4.0 (HCl) or pH > 10.0 (NaOH)> 50-fold increaseIntravenous (IV) formulations (if extreme pH is tolerated)
Co-solvency 10% PEG-400 + 5% Ethanol5 to 10-fold increaseToxicology studies, early in vitro screens
Complexation 20% (w/v) HP-β-CD15 to 20-fold increaseOral and IV PK studies (maintains neutral pH)
Solid Dispersion PVP K30 (1:4 API-to-Polymer ratio)20 to 30-fold increaseSolid oral dosage forms (tablets/capsules)

References

  • [3] Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs | Source: PMC (nih.gov) | URL:[Link]

  • [5] Title: A Concise Review on Methods of Solubility Enhancement | Source: Edwiser International | URL:[Link]

  • [2] Title: Drug Solubility: Importance and Enhancement Techniques | Source: PMC (nih.gov) | URL:[Link]

  • [1] Title: Techniques for solubility enhancement of Hydrophobic drugs: A Review | Source: Journal of Advanced Pharmacy Education and Research | URL:[Link]

  • [4] Title: WO2017122116A1 - 6,7,8,9-TETRAHYDRO-5H-PYRIDO[2,3-d]AZEPINE DOPAMINE D3 LIGANDS | Source: Google Patents | URL:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methylpyridine-3-Sulfonamide Substitutions

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. This guide addresses the specific synthetic bottlenecks encountered when functionalizing the 2-methylpyridine-3-sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. This guide addresses the specific synthetic bottlenecks encountered when functionalizing the 2-methylpyridine-3-sulfonamide scaffold.

The Mechanistic Challenge: Why is this Scaffold Difficult?

The primary difficulty in substituting 2-methylpyridine-3-sulfonamide arises from severe steric clash. The methyl group at the C2 position restricts the rotational dihedral angle of the adjacent C3-sulfonamide group[1]. This forces the sulfonamide nitrogen into a conformation that physically shields its lone pair from incoming electrophiles. Furthermore, the electron-withdrawing nature of the pyridine ring inherently reduces the nucleophilicity of the sulfonamide nitrogen compared to aliphatic amines. Consequently, standard SN​2 alkylations and Palladium-catalyzed Buchwald-Hartwig cross-couplings frequently stall, leading to poor conversions and recovery of starting material[2].

Troubleshooting FAQs

Q: My standard K2​CO3​ /DMF alkylation of 2-methylpyridine-3-sulfonamide yields <10% product. How can I drive this to completion? A: Potassium carbonate is often insufficiently basic to fully deprotonate a sterically shielded sulfonamide NH group. The causality here is poor anion generation. Solution: Switch to a stronger, less coordinating base like NaH or Cs2​CO3​ in a polar aprotic solvent (THF or DMSO). This generates a "naked," highly reactive sulfonamide anion. If the electrophile is exceptionally bulky, abandon the SN​2 pathway entirely and utilize thermal N-alkylation with alkyl trichloroacetimidates, which proceeds via a localized carbocation-like transition state, bypassing the SN​2 steric penalty[3].

Q: I am attempting an N-arylation with a sterically hindered aryl chloride. Standard Pd-catalysts (e.g., BrettPhos/RuPhos) are failing. What is the alternative? A: Palladium catalysts fail with ortho-substituted primary sulfonamides because the bulky dialkylbiaryl phosphine ligands required for aryl chloride activation clash severely with the ortho-methyl group of your substrate[2]. Solution: Utilize a bimetallic Copper-Iron catalytic system (e.g., Cu2​O/FeCl3​ ). The smaller atomic radii of Cu and Fe, combined with a ligand-free environment, allow the hindered sulfonamide to coordinate effectively to the metal center, facilitating transmetalation and reductive elimination[2].

Q: Can I avoid the sulfonamide N-alkylation step entirely? A: Yes. If late-stage N-alkylation is too hindered, utilize a "reverse" approach: synthesize the N-alkyl sulfonamide directly by reacting 2-methylpyridine-3-sulfonyl chloride with a pre-formed substituted amine. If the sulfonyl chloride intermediate is unstable, you can directly couple 2-methylpyridine-3-sulfonic acid with the amine using triphenylphosphine ditriflate as an activating reagent[4].

Workflow & Mechanistic Visualizations

Workflow Start 2-Methylpyridine-3-sulfonamide Substitution Type Reaction Type? Start->Type Alkylation N-Alkylation Type->Alkylation Arylation N-Arylation Type->Arylation Alk_Prob Low Yield / No Reaction? Alkylation->Alk_Prob Ary_Prob Pd-Catalyst Failing? Arylation->Ary_Prob Alk_Sol1 Switch to NaH/Cs2CO3 in THF/DMSO Alk_Prob->Alk_Sol1 Base/Solvation Issue Alk_Sol2 Thermal Alkylation with Trichloroacetimidates Alk_Prob->Alk_Sol2 Extreme Steric Clash Ary_Sol1 Cu/Fe Bimetallic Catalysis (Ligand-Free) Ary_Prob->Ary_Sol1 Solution Phase Ary_Sol2 Mechanochemical Ball-Milling Ary_Prob->Ary_Sol2 Green/Solid Phase

Troubleshooting workflow for hindered sulfonamide substitutions.

CatalyticCycle Precat Cu(I) / Fe(III) Precatalysts Active Active Bimetallic Species Precat->Active Coord Sulfonamide Coordination Active->Coord Base, -HX Trans Transmetalation with Aryl Halide Coord->Trans Ar-X addition RedElim Reductive Elimination Trans->RedElim RedElim->Active Catalyst Regeneration Product N-Aryl Sulfonamide Product RedElim->Product

Proposed Cu/Fe bimetallic catalytic cycle for N-arylation bypassing bulky ligands.

Quantitative Data: Comparison of N-Arylation Methods

The following table summarizes the efficacy of various catalytic systems when applied to sterically hindered ortho-substituted sulfonamides (such as 2-methylpyridine-3-sulfonamide) reacting with bulky aryl halides[2][5].

MethodCatalyst SystemBase / SolventTempYield (Hindered)Primary Advantage
Buchwald-Hartwig Pd(OAc)2​
  • BrettPhos
Cs2​CO3​ / Toluene110 °C< 15%Standard for unhindered amines; fails here due to ligand clash.
Standard Ullmann CuI
  • DMEDA
  • K2​CO3​ / DMF120 °C20 - 40%Cheap, but requires high temps and suffers from side reactions.
    Bimetallic Cu/Fe Cu2​O (10%) + FeCl3​ (5%) K3​PO4​ / DMSO100 °C75 - 92% Ligand-free, easily accommodates ortho-methyl steric bulk.
    Mechanochemical Cu(OAc)2​ (Solid State) K2​CO3​ / NoneBall Mill65 - 85% Solvent-free, utilizes mechanical force to overcome activation barriers.

    Validated Experimental Protocols

    Protocol A: Bimetallic Cu/Fe-Catalyzed N-Arylation (Ligand-Free)

    This protocol utilizes a cooperative bimetallic system to overcome the steric barrier of the C2-methyl group during N-arylation[2].

    Reagents:

    • 2-Methylpyridine-3-sulfonamide (1.0 equiv, 1.0 mmol)

    • Aryl chloride/bromide (1.2 equiv, 1.2 mmol)

    • Cu2​O (10 mol%, 0.1 mmol)

    • FeCl3​ (5 mol%, 0.05 mmol)

    • K3​PO4​ (2.0 equiv, 2.0 mmol)

    • Anhydrous DMSO (3.0 mL)

    Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-methylpyridine-3-sulfonamide, Cu2​O , FeCl3​ , and K3​PO4​ .

    • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times) to ensure an inert atmosphere.

    • Addition: Add the aryl halide and anhydrous DMSO via syringe. (If the aryl halide is a solid, add it during Step 1).

    • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 16–24 hours. Monitor completion via TLC or LC-MS.

    • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove metal residues.

    • Purification: Wash the organic filtrate with brine (3 x 15 mL) to remove DMSO, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel column chromatography.

    Protocol B: Thermal N-Alkylation using Trichloroacetimidates

    When standard base-mediated N-alkylation fails due to extreme steric congestion, this acid-catalyzed thermal method provides a reliable alternative[3].

    Reagents:

    • 2-Methylpyridine-3-sulfonamide (1.0 equiv, 1.0 mmol)

    • Alkyl trichloroacetimidate (1.5 equiv, 1.5 mmol)

    • Catalytic acid (e.g., Camphorsulfonic acid or BF3​⋅OEt2​ , 10 mol%)

    • Anhydrous Toluene (5.0 mL)

    Step-by-Step Methodology:

    • Assembly: To a dry round-bottom flask, add the sulfonamide and the alkyl trichloroacetimidate.

    • Solvation & Catalysis: Dissolve the reagents in anhydrous toluene. Add the acid catalyst dropwise (if liquid) or as a solid.

    • Heating: Equip the flask with a reflux condenser and heat to 90–110 °C under an inert atmosphere for 12 hours. The reaction proceeds via the extrusion of trichloroacetamide.

    • Workup: Cool to room temperature, concentrate the solvent under reduced pressure, and directly load the crude residue onto a silica gel column for purification.

    References

    • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. National Institutes of Health (PMC).[Link]

    • Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. Organic Letters (ACS Publications).[Link]

    • Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents. ACS Sustainable Chemistry & Engineering.[Link]

    • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Purification of 2-Methylpyridine-3-sulfonamide

    Welcome to the technical support guide for the purification of 2-Methylpyridine-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the pu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the purification of 2-Methylpyridine-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key chemical intermediate. Achieving high purity is critical for downstream applications, and this guide provides in-depth, field-proven insights to address common challenges.

    Understanding the Impurity Profile

    Effective purification begins with understanding the potential impurities. 2-Methylpyridine-3-sulfonamide is amphoteric, possessing a basic pyridine nitrogen and an acidic sulfonamide proton. Impurities can arise from starting materials, side reactions, or degradation.

    Impurity Type Potential Origin Recommended Primary Removal Method
    Unreacted Starting Materials Incomplete reaction (e.g., 2-amino-3-methylpyridine, sulfonylating agents).Acid-Base Extraction, Column Chromatography
    Isomeric Byproducts Non-selective sulfonation at other positions of the pyridine ring (e.g., position 5 or 6).[1]Column Chromatography, Fractional Recrystallization
    Di-sulfonated Products Over-reaction with the sulfonating agent.[1]Recrystallization, Acid-Base Extraction
    Hydrolysis Products Hydrolysis of the sulfonamide to the corresponding sulfonic acid, often during workup.[1]Acid-Base Extraction, Recrystallization
    Process-Related Impurities Residual solvents, salts from neutralization steps.Recrystallization, Washing
    Colored Impurities Formation of degradation products or high-molecular-weight byproducts.Activated Charcoal Treatment, Recrystallization

    Troubleshooting Guide: Common Purification Issues

    This section addresses specific problems in a question-and-answer format, providing both the "how" and the "why" for each solution.

    Recrystallization Challenges

    Recrystallization is often the first choice for purifying crystalline solids. However, sulfonamides can present unique challenges.[2]

    Question: My product "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

    Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal lattice.[2] This is common when the solution is too concentrated, cooled too quickly, or when the melting point of the impure solid is lower than the boiling point of the solvent.[2] The oil is often an impure, supercooled liquid version of your compound.

    Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to lower the saturation point. Allow the solution to cool much more slowly.[2]

    • Change Solvent System: The solvent may be too nonpolar. For sulfonamides, polar protic solvents or mixtures are often effective. Try switching to an ethanol/water or isopropanol/water mixture, which has proven effective for purifying sulfonamides.[2][3]

    • Reduce Impurity Load: If the crude product is highly impure, the impurities can suppress the melting point and inhibit crystallization. Consider a preliminary purification step like a quick filtration through a silica plug or an acid-base extraction before attempting recrystallization.[2]

    Question: No crystals are forming, even after my solution has cooled to room temperature or below.

    Answer: This typically indicates one of two scenarios: either the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystal growth.[2]

    Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections on the glass provide nucleation sites.[2]

      • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template for crystal growth.[2]

    • Reduce Solvent Volume: If too much solvent was used, the solution will not be saturated enough to crystallize. Carefully evaporate some of the solvent under reduced pressure and allow the concentrated solution to cool again.

    • Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator (0-4°C) to further decrease the solubility of the compound and promote crystallization.[2]

    Recrystallization_Troubleshooting start Recrystallization Attempt problem Problem Encountered? start->problem oiling_out Product 'Oils Out' problem->oiling_out Yes no_crystals No Crystals Form problem->no_crystals Yes low_yield Low Yield problem->low_yield Yes success Pure Crystals Formed problem->success No solution_oil_1 Re-heat, Add More Solvent, Cool Slowly oiling_out->solution_oil_1 solution_oil_2 Switch to More Polar Solvent (e.g., EtOH/H2O) oiling_out->solution_oil_2 solution_crystal_1 Induce Crystallization: Scratch or Add Seed Crystal no_crystals->solution_crystal_1 solution_crystal_2 Reduce Solvent Volume no_crystals->solution_crystal_2 solution_yield_1 Cool Filtrate Further (Ice Bath) low_yield->solution_yield_1 solution_yield_2 Minimize Transfers, Use Pre-heated Funnel low_yield->solution_yield_2 solution_oil_1->start Re-attempt solution_oil_2->start Re-attempt solution_crystal_1->success solution_crystal_2->start Re-attempt

    Caption: Troubleshooting workflow for common recrystallization issues.
    Removing Persistent Impurities

    Question: My HPLC analysis shows a persistent impurity with a similar retention time to my product. Recrystallization isn't removing it. What should I do?

    Answer: This situation strongly suggests an impurity with very similar polarity and solubility to your target compound, likely an isomer. In this case, more selective purification techniques are required.

    Solutions:

    • Column Chromatography: This is the most effective method for separating closely related compounds.[4]

      • Stationary Phase: Standard silica gel is usually sufficient.

      • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is recommended. Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to separate your product from the closely-eluting impurity.[4]

      • Monitoring: Use Thin Layer Chromatography (TLC) to identify the optimal solvent system before running the column and to check the purity of the collected fractions.[4]

    • Acid-Base Extraction: This technique can be surprisingly effective if the impurity's pKa is sufficiently different from that of your product. 2-Methylpyridine-3-sulfonamide has two key pKa values: one for the pyridine nitrogen (basic) and one for the sulfonamide N-H (acidic). By carefully adjusting the pH of an aqueous solution, you can selectively protonate or deprotonate your product, moving it into the aqueous phase while a less basic/acidic impurity remains in the organic layer.[5][6]

    Question: How can I effectively remove unreacted starting materials like 2-amino-3-methylpyridine?

    Answer: Unreacted amines are basic and can be readily removed using an acid-base extraction.

    Solution Protocol:

    • Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[6]

    • Transfer the solution to a separatory funnel and wash with a weak acid solution, such as 1 M HCl or saturated aqueous ammonium chloride.[6][7]

    • The basic 2-amino-3-methylpyridine will be protonated to form a water-soluble salt and will move into the aqueous layer. Your product, being less basic, will largely remain in the organic layer.

    • Separate the layers. The organic layer now contains your purified product, which can be recovered by drying with an agent like Na₂SO₄ and evaporating the solvent.[4][8]

    Purification_Strategy crude Crude 2-Methylpyridine-3-sulfonamide analysis Initial Purity Analysis (TLC / HPLC) crude->analysis decision Impurity Type? analysis->decision gross_imp Gross Impurities (Salts, Color, High Polarity Diff.) decision->gross_imp Gross acid_base_imp Acidic/Basic Impurities (e.g., Unreacted Amine) decision->acid_base_imp Acidic/Basic isomer_imp Closely Related Impurities (e.g., Isomers) decision->isomer_imp Isomeric recryst Recrystallization (with optional charcoal treatment) gross_imp->recryst acid_base Acid-Base Extraction acid_base_imp->acid_base chrom Column Chromatography isomer_imp->chrom purity_check Purity Check (HPLC > 99%?) recryst->purity_check acid_base->purity_check chrom->purity_check purity_check->decision No, Re-evaluate final_product Pure Product purity_check->final_product Yes

    Caption: A decision workflow for selecting the appropriate purification strategy.

    Detailed Experimental Protocols

    Protocol: Purification by Acid-Base Extraction

    This protocol exploits the amphoteric nature of the product to remove neutral, and more strongly acidic or basic impurities.

    • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).

    • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and remove strongly acidic impurities (like sulfonic acids) into the aqueous layer.[9] Discard the aqueous layer.

    • Acid Wash: Wash the remaining organic layer with a dilute acid solution (e.g., 1 M HCl). The basic pyridine nitrogen of your product will be protonated, forming a salt that dissolves in the aqueous layer.[4] Neutral impurities will remain in the organic layer.

    • Separation: Separate the two layers, keeping the aqueous layer which now contains your protonated product.

    • Back-Wash (Optional): Wash the aqueous layer with a fresh portion of EtOAc to remove any residual neutral impurities.[8]

    • Precipitation: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or saturated NaHCO₃) with stirring until the pH is neutral (~7).[4] Your purified product should precipitate out of the solution as a neutral solid.

    • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove salts, and then with a small amount of cold ethanol.

    • Drying: Dry the purified product under vacuum to a constant weight.

    Protocol: Purity Assessment by HPLC

    This provides a starting point for assessing the purity of your fractions and final product.

    Parameter Recommended Condition Rationale
    Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for moderately polar organic molecules.[10]
    Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape for nitrogen-containing compounds.
    Gradient Start at 10% B, ramp to 90% B over 20 minutesA gradient elution is effective for separating components with a range of polarities.
    Flow Rate 1.0 mL/minStandard analytical flow rate.[10]
    Detection UV at 265 nmPyridine and sulfonamide moieties typically absorb in this region.[10]
    Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.[11]Ensures complete dissolution and compatibility with the mobile phase.

    Frequently Asked Questions (FAQs)

    Q1: What is the best general-purpose recrystallization solvent for 2-Methylpyridine-3-sulfonamide? A1: An ethanol-water mixture is an excellent starting point.[3] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly. This method allows for fine-tuning of the solvent polarity to achieve optimal crystal formation and impurity rejection.

    Q2: My final product has a yellow or brown tint. How can I remove the color? A2: Colored impurities are often non-polar, high-molecular-weight byproducts. During recrystallization, after the product is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[2] Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Then, allow the clear filtrate to cool and crystallize as usual.[2]

    Q3: How can I be sure my final product is pure and correctly identified? A3: A combination of analytical techniques is best for confirmation:

    • HPLC: Should show a single major peak (>99% by area).[11]

    • ¹H NMR: The proton NMR spectrum should show clean signals corresponding to the structure of 2-Methylpyridine-3-sulfonamide with correct integrations and no significant impurity peaks.[3]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.

    References

    • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
    • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
    • Technical Support Center: Chromatographic Purification of Pyridine Deriv
    • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
    • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
    • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
    • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011).
    • Facile separation of sulfonamides from their degradates by liquid--liquid extraction. (1978). J Pharm Sci.
    • Acid–base extraction. Wikipedia.
    • Purification of Sulfanilamide by Crystalliz
    • Acid-Base Extraction. (n.d.).
    • 2-Methylpyridine: Properties, Production process and Uses. (2024). ChemicalBook.
    • EXTRACTION OF ACIDS OR BASES
    • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
    • Process For The Purification Of Torsemide. (n.d.). QuickCompany.
    • Identification of byproducts in 2-Amino-5-chloropyridine-3-sulfonamide synthesis. (2025). Benchchem.
    • Method for producing pyridine-3-sulfonyl chloride. (n.d.).
    • Processes for production of pyridine 3-sulphonic acid and its salts. (1946).

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Synthesis of 2-Methylpyridine-3-sulfonamide

    Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of 2-Methylpyridine-3-sulfonamide, a common scaffold in medicin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of 2-Methylpyridine-3-sulfonamide, a common scaffold in medicinal chemistry. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the success or failure of this transformation, particularly addressing the common pitfall of attempting the reaction at ambient temperatures.

    Core Troubleshooting: Why is my 2-Methylpyridine-3-sulfonamide reaction failing at room temperature?

    This is the most frequent issue reported by chemists working with this class of compounds. A complete failure or the formation of a complex mixture of byproducts when running the reaction at room temperature almost always points to two interconnected critical factors: the thermal and hydrolytic instability of the key electrophilic intermediate, 2-methylpyridine-3-sulfonyl chloride , and the exothermic nature of the sulfonamide bond formation .

    Let's dissect this primary issue in a detailed question-and-answer format.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    Q1: Is room temperature an appropriate condition for this reaction? I've seen other sulfonamide syntheses that work at 25 °C.

    While some robust sulfonamide formations, particularly with highly stable sulfonyl chlorides (e.g., tosyl chloride), can proceed at room temperature, it is a fundamentally unsuitable condition for this specific substrate.[1]

    Expert Analysis:

    The reaction between a sulfonyl chloride and an amine is highly exothermic.[2] Attempting this at room temperature without active cooling can cause the internal reaction temperature to spike significantly. This thermal runaway leads to two primary failure modes:

    • Degradation: Both your reactants and the desired sulfonamide product can decompose at elevated temperatures.[2]

    • Side Reactions: Unwanted side reactions, such as the formation of colored impurities or over-sulfonation, are accelerated at higher temperatures.[2]

    The optimal temperature range for most sensitive sulfonamide syntheses is between 0°C and 15°C .[2] Operating outside this window dramatically increases the probability of reaction failure.

    Q2: I purchased 2-methylpyridine-3-sulfonyl chloride and used it directly. Could the starting material be the problem?

    This is a highly probable cause of failure. Heteroaromatic sulfonyl chlorides, especially those on a pyridine scaffold, are notoriously unstable.[3][4] Pyridine-3-sulfonyl chlorides are generally more stable than their 2- or 4-isomers, but they are still highly susceptible to decomposition.[3]

    Expert Analysis:

    The primary degradation pathway is rapid hydrolysis by atmospheric or trace solvent moisture to form the unreactive 2-methylpyridine-3-sulfonic acid.[4] A darkening of the reagent from a pale yellow to brown or black is a visual indicator of significant decomposition.[4]

    Trustworthiness Check: Never trust the stability of a stored heteroaromatic sulfonyl chloride. For consistent and reproducible results, it is imperative to prepare the 2-methylpyridine-3-sulfonyl chloride in situ and use it immediately in the subsequent amination step without isolation.

    Q3: What is the best way to prepare and use the sulfonyl chloride intermediate in situ?

    An effective strategy is the conversion of a stable precursor, like a sodium sulfinate, into the sulfonyl chloride at low temperature, followed by immediate use.

    Expert Analysis:

    The reaction of sodium 2-methylpyridine-3-sulfinate with N-chlorosuccinimide (NCS) in an anhydrous, inert solvent like dichloromethane (DCM) at 0°C provides a clean and rapid conversion to the sulfonyl chloride. The succinimide byproduct can be removed by a simple filtration, and the resulting filtrate containing the active sulfonyl chloride can be added directly to the amine solution.[4] This method avoids exposure to aqueous workup conditions and the instability associated with isolation and storage.

    Q4: My reaction turns dark, and I isolate a water-soluble, intractable mess. What's happening?

    This is a classic symptom of sulfonyl chloride hydrolysis and subsequent side reactions.

    Expert Analysis:

    When the sulfonyl chloride hydrolyzes to sulfonic acid, it cannot react with your amine to form the desired product. The amine, acting as a base, will then deprotonate the sulfonic acid. Furthermore, if a base like triethylamine is present, it can promote other decomposition pathways. The resulting mixture of salts and polar degradation products is often difficult to characterize and purify.

    To prevent this, you must adhere to strictly anhydrous conditions:

    • Use anhydrous solvents.

    • Dry all glassware thoroughly.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon).

    Visualization of the Synthetic Pathway

    The diagram below illustrates the recommended two-step, one-pot process for a successful synthesis.

    Reaction_Pathway cluster_step1 Step 1: In Situ Sulfonyl Chloride Formation (0 °C) cluster_step2 Step 2: Sulfonamide Formation (0 °C) A Sodium 2-Methylpyridine-3-sulfinate B 2-Methylpyridine-3-sulfonyl chloride (in solution) A->B  N-Chlorosuccinimide (NCS)  Anhydrous DCM D Target: 2-Methylpyridine-3-sulfonamide B->D  Dropwise addition C Primary or Secondary Amine (R-NH₂) + Triethylamine C->D

    Caption: Recommended two-step, one-pot reaction workflow.

    Troubleshooting Flowchart

    Use this decision tree to diagnose your experimental failure.

    Troubleshooting_Flowchart start Reaction Failed at Room Temp q1 Was the reaction run at 0 °C with active cooling? start->q1 sol1 Root Cause: Thermal Degradation. Action: Rerun reaction at 0 °C in an ice bath. q1->sol1 No q2 Was the sulfonyl chloride prepared fresh, in situ? q1->q2 Yes a1_no No a1_yes Yes sol2 Root Cause: Sulfonyl Chloride Decomposition. Action: Use Protocol 1 to prepare the sulfonyl chloride in situ. q2->sol2 No q3 Were anhydrous solvent and inert atmosphere used? q2->q3 Yes a2_no No a2_yes Yes sol3 Root Cause: Hydrolysis. Action: Ensure all reagents and glassware are dry. Use N₂ or Ar. q3->sol3 No end Consult further on stoichiometry or amine nucleophilicity. q3->end Yes a3_no No a3_yes Yes

    Caption: A logical guide to identifying the point of failure.

    Quantitative Data & Recommended Parameters

    The success of this reaction is highly dependent on controlling key parameters.

    Table 1: Impact of Temperature on Sulfonamide Synthesis

    Temperature Expected Outcome Rationale
    > 20 °C Low to no yield; dark-colored byproducts. Exceeds activation energy for decomposition and side reactions.[2]
    0 °C to 15 °C Optimal ; higher yield and purity. Allows the desired reaction to proceed efficiently while minimizing degradation.[2]

    | < 0 °C | Very slow or incomplete reaction. | Reaction rate may become too slow; potential for reagent precipitation.[2] |

    Table 2: Recommended Reaction Parameters for Sulfonamide Formation

    Parameter Recommendation Rationale
    Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile Inert, aprotic solvents that will not react with the sulfonyl chloride.[4]
    Base Triethylamine (TEA) or Pyridine (1.5-2.0 eq) Scavenges the HCl byproduct without competing as a nucleophile.[5][6]
    Stoichiometry Amine (1.0 eq), Sulfonyl Chloride (1.0-1.2 eq) A slight excess of the electrophile can help drive the reaction to completion.

    | Addition Method | Add sulfonyl chloride solution dropwise to the amine solution. | Crucial for controlling the reaction exotherm and minimizing side products.[4] |

    Validated Experimental Protocols

    Protocol 1: In Situ Preparation of 2-Methylpyridine-3-sulfonyl Chloride Solution

    Materials:

    • Sodium 2-methylpyridine-3-sulfinate (1.0 eq)

    • N-chlorosuccinimide (NCS) (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Dry, inert atmosphere reaction flask (N₂ or Ar)

    • Ice bath

    Procedure:

    • To a dry flask under an inert atmosphere, add sodium 2-methylpyridine-3-sulfinate (1.0 eq).

    • Add anhydrous DCM to create a suspension (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add NCS (1.0 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour. Monitor by TLC if a suitable method is available.

    • Filter the mixture through a short plug of Celite® or a sintered glass funnel to remove the solid succinimide byproduct.

    • The resulting clear filtrate is your solution of crude 2-methylpyridine-3-sulfonyl chloride. Proceed immediately to Protocol 2.

    Protocol 2: General Procedure for Sulfonamide Synthesis at 0 °C

    Materials:

    • Solution of freshly prepared 2-methylpyridine-3-sulfonyl chloride in DCM (from Protocol 1)

    • Amine (primary or secondary) (0.9 eq relative to the starting sulfinate)

    • Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Dry, inert atmosphere reaction flask (N₂ or Ar)

    • Ice bath

    Procedure:

    • In a separate dry flask under an inert atmosphere, dissolve the amine (0.9 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool this amine solution to 0 °C in an ice bath.

    • Using a dropping funnel or syringe pump, slowly add the freshly prepared sulfonyl chloride solution (from Protocol 1) dropwise to the stirred amine solution over 20-30 minutes. Maintain the internal temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

    • Let the reaction warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting amine reagent.

    • Proceed with a standard aqueous workup and purification by column chromatography or recrystallization.

    By adhering to these principles of low-temperature control and managing the inherent instability of the key intermediate, you will significantly improve the success rate of your 2-Methylpyridine-3-sulfonamide synthesis.

    References

    • Benchchem. (n.d.). Managing exothermic reactions in the synthesis of sulfonamides.
    • Zheng, Y., & Tice, C. M. (2016). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. Retrieved from [Link]

    • Reddy, R., et al. (2023). Chemodivergent Synthesis of Sulfonamide and Sulfones from N-Tosylhydrazones by Switching Catalyst and Temperature. Organic Letters, ACS Publications. Retrieved from [Link]

    • Lin, W., et al. (2019). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. ResearchGate. Retrieved from [Link]

    • Reddy, P., et al. (2017). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry, RSC Publishing. Retrieved from [Link]

    • Hassan, A., et al. (2022). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Advanced Pharmacy Research.
    • Sanchez-Mendoza, M., et al. (2021). Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate. Retrieved from [Link]

    • Shevchuk, O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

    • Shevchuk, O., et al. (2022). Stability of pyridine-2-sulfonyl chlorides as neat samples. ResearchGate. Retrieved from [Link]

    • Zou, H., et al. (2008). Synthesis Technology of 2-Methylpyridine.
    • Valdman, E., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC, NIH. Retrieved from [Link]

    • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
    • Lei, C., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. PMC. Retrieved from [Link]

    • Valdman, E., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. Retrieved from [Link]

    • Zou, H., et al. (2008). Synthesis technology of 2-methylpyridine. ResearchGate. Retrieved from [Link]

    • Benchchem. (n.d.). How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds.
    • Ghorai, M., & Kumar, K. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. Retrieved from [Link]

    • Li, Q., et al. (2018). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. PMC. Retrieved from [Link]

    • Pathak, T. P., & Gillingham, D. (2015). Recent advances in the synthesis of N-acyl sulfonamides. PMC, NIH. Retrieved from [Link]

    • Khan, I., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Retrieved from [Link]

    • Głowacka, I. E., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved from [Link]

    • Shevchuk, O., et al. (2022). Stability of pyridine-2-sulfonyl chlorides as neat samples. ResearchGate. Retrieved from [Link]

    • ECHA. (n.d.). 2-methylpyridine-3-sulfonyl chloride hydrochloride — Chemical Substance Information. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

    • Lei, C., et al. (2022). (PDF) Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. ResearchGate. Retrieved from [Link]

    • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]

    • D'hooghe, M., & Van Brabandt, W. (2018). Nucleophilic Dearomatization of Activated Pyridines. MDPI. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    2-Methylpyridine-3-sulfonamide vs 3-pyridinesulfonamide in enzyme inhibition

    Executive Summary In small-molecule drug discovery, the addition of a single methyl group can fundamentally alter a pharmacophore's target landscape. This guide provides an objective, data-driven comparison between 3-pyr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In small-molecule drug discovery, the addition of a single methyl group can fundamentally alter a pharmacophore's target landscape. This guide provides an objective, data-driven comparison between 3-pyridinesulfonamide and 2-methylpyridine-3-sulfonamide . While 3-pyridinesulfonamide serves as a classic, highly potent zinc-binding pharmacophore for Carbonic Anhydrase (CA) inhibition, the steric hindrance introduced by the C2-methyl group in 2-methylpyridine-3-sulfonamide abolishes CA affinity. Instead, this methylated scaffold is strategically utilized as a conformationally locked core for targeting kinases (e.g., GCN2, PI3K) and G-protein-coupled receptors (GPCRs).

    Structural Causality & Target Divergence

    To understand the divergent applications of these two scaffolds, one must analyze the causality behind their binding kinetics at the molecular level.

    3-Pyridinesulfonamide (The Unhindered Pharmacophore): The primary mechanism of action for 3-pyridinesulfonamide derivatives is the potent inhibition of metalloenzymes, specifically Carbonic Anhydrases[1]. The primary sulfonamide group ( −SO2​NH2​ ) must deprotonate to its anionic form ( −SO2​NH− ) to coordinate directly with the Zn2+ ion in the enzyme's active site. Because the C2 position on the pyridine ring is unsubstituted, the sulfonamide group enjoys unrestricted rotation. This allows the molecule to navigate the narrow, funnel-like hydrophilic half of the CA active site and achieve optimal tetrahedral geometry for zinc coordination, supported by hydrogen bonding with Thr199 and Glu106[2].

    2-Methylpyridine-3-sulfonamide (The Conformational Lock): Introducing a methyl group at the 2-position creates immediate steric clash with the adjacent sulfonamide group. This steric hindrance restricts the dihedral angle of the −SO2​NH2​ moiety, preventing the deep active-site insertion required for CA inhibition. Consequently, 2-methylpyridine-3-sulfonamide is rarely deployed as a primary CA inhibitor. Instead, medicinal chemists use it as a structural building block. The C2-methyl group acts as a "conformational lock," directing the vector of the sulfonamide to fit precisely into the hydrophobic pockets or hinge regions of kinases (such as GCN2)[3] or allosteric sites of receptors (such as Dopamine D3)[4], while simultaneously engineering out off-target CA toxicity.

    Mechanism Root Pyridine-3-sulfonamide Scaffold P3S 3-Pyridinesulfonamide (Unsubstituted C2) Root->P3S M2P 2-Methylpyridine-3-sulfonamide (Methylated C2) Root->M2P Mech1 Unhindered Sulfonamide Rotation & Deprotonation P3S->Mech1 Mech2 Steric Clash at C2 Restricted Dihedral Angle M2P->Mech2 Bind1 Direct Zn2+ Coordination (Deep Pocket Insertion) Mech1->Bind1 Bind2 Conformational Locking (Hydrophobic Pocket Fit) Mech2->Bind2 Target1 Carbonic Anhydrases (hCA IX, XII, I, II) Bind1->Target1 Target2 Kinases & GPCRs (GCN2, PI3K, D3) Bind2->Target2

    Pathway divergence of pyridine-3-sulfonamides based on C2-methylation steric effects.

    Comparative Quantitative Data

    The following table summarizes the performance of representative derivatives of both scaffolds against their primary targets. Note the distinct divergence in target classes.

    Table 1: Target Affinity and Inhibition Constants

    Scaffold BaseTarget Enzyme / ReceptorDerivative / ContextInhibition MetricReference
    3-Pyridinesulfonamide hCA IX (Tumor-associated)4-(1H-pyrazol-1-yl) derivative Ki​ = 19.5 - 48.6 nM[5]
    3-Pyridinesulfonamide hCA XII (Tumor-associated)4-substituted "click" tailing Ki​ = 91.0 nM[2]
    3-Pyridinesulfonamide hCA II (Cytosolic)1-substituted 1,4-dihydro-4-oxo Ki​ = 50.5 - 172 nM[6]
    2-Methylpyridine-3-sulfonamide GCN2 KinaseHeterocyclic pyrimidin-2-amine IC50​ < 100 nM (Assay dependent)[3]
    2-Methylpyridine-3-sulfonamide Dopamine D3 ReceptorPyrido[2,3-d]azepine ligand Ki​ / IC50​ (High affinity binding)[4]
    2-Methylpyridine-3-sulfonamide PI3K (VPS34)Borolan-2-yl-pyridin-2-yl acetamideProliferative inhibition[7]

    Data Interpretation: 3-Pyridinesulfonamide derivatives achieve low-nanomolar efficacy against transmembrane tumor-associated CAs (IX and XII), making them prime candidates for hypoxic tumor targeting[5]. Conversely, 2-methylpyridine-3-sulfonamide is strictly evaluated in kinase and GPCR assays, where its steric profile prevents CA-mediated off-target effects[3].

    Experimental Methodologies (Self-Validating Systems)

    To ensure scientific integrity, the evaluation of these compounds requires highly specific, self-validating assay systems. Because CA is one of the fastest known enzymes ( kcat​≈106s−1 ), standard steady-state assays fail to capture accurate kinetics. Stopped-flow spectrophotometry is mandatory.

    Protocol A: Stopped-Flow CO2​ Hydration Assay (For 3-Pyridinesulfonamides)

    Purpose: To determine the inhibition constant ( Ki​ ) of 3-pyridinesulfonamide derivatives against hCA isoforms.

    • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na2​SO4​ to maintain constant ionic strength. Use Phenol Red (0.2 mM) as the pH indicator.

    • Enzyme-Inhibitor Incubation: Pre-incubate the purified recombinant hCA enzyme (e.g., hCA IX) with varying concentrations of the 3-pyridinesulfonamide inhibitor for 10–15 minutes at 20°C. Causality: This pre-incubation is critical to allow the formation of the thermodynamically stable Enzyme-Inhibitor (E-I) complex before substrate introduction.

    • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C to achieve a known concentration of CO2​ (typically ~17 mM).

    • Stopped-Flow Injection: Rapidly mix equal volumes of the E-I solution and the CO2​ substrate solution using a stopped-flow photometer.

    • Kinetic Monitoring: Monitor the absorbance change at 557 nm (the isosbestic point/peak for Phenol Red) to track the acidification caused by the hydration of CO2​ to HCO3−​ and H+ .

    • Data Analysis: Calculate initial velocities from the linear portion of the absorbance-time curve (usually the first 5-10% of the reaction). Plot the data using the Cheng-Prusoff equation or Dixon plots to derive the Ki​ .

    Protocol S1 Enzyme & Buffer Preparation S2 Inhibitor Incubation (15 min, 20°C) S1->S2 S3 Stopped-Flow Injection S2->S3 S4 Spectrophotometric Monitoring S3->S4 S5 Kinetic Analysis (Ki Calculation) S4->S5

    Step-by-step workflow for the stopped-flow CO2 hydration assay used in CA inhibition.

    Protocol B: HTRF Kinase Assay (For 2-Methylpyridine-3-sulfonamides)

    Purpose: To evaluate the IC50​ of 2-methylpyridine-3-sulfonamide derivatives against kinases like GCN2.

    • Reaction Assembly: In a 384-well plate, combine the purified kinase domain, ATP (at its Km​ concentration to ensure competitive inhibition can be observed), and the biotinylated peptide substrate.

    • Compound Addition: Add the 2-methylpyridine-3-sulfonamide derivative in a serial dilution (e.g., 10-point curve, starting at 10 µM).

    • Incubation: Incubate for 60 minutes at room temperature to allow phosphorylation.

    • Detection: Add the Homogeneous Time-Resolved Fluorescence (HTRF) detection mixture containing a Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665. Causality: The conformational lock provided by the C2-methyl group ensures the inhibitor competes directly with ATP at the hinge region. If the kinase is inhibited, phosphorylation fails, and the FRET signal between Europium and XL665 is abolished.

    • Quantification: Read the plate at 620 nm and 665 nm. Calculate the FRET ratio and determine the IC50​ using non-linear regression.

    Conclusion

    The choice between 2-methylpyridine-3-sulfonamide and 3-pyridinesulfonamide is not merely a matter of substitution; it is a fundamental decision of target trajectory. For drug development professionals aiming to inhibit metalloenzymes like Carbonic Anhydrase for oncology or glaucoma indications, the unhindered 3-pyridinesulfonamide is the mandatory pharmacophore. Conversely, for those designing kinase inhibitors or GPCR ligands where off-target CA inhibition would cause systemic toxicity, the sterically restricted 2-methylpyridine-3-sulfonamide provides an elegant, conformationally locked solution.

    References

    • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. Available at:[Link]

    • Brzozowski, Z., Sławiński, J., Innocenti, A., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Regioselective synthesis of novel 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides and their inhibition of the human cytosolic isozymes I and II and transmembrane cancer-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 45(6), 2396-2404. Available at:[Link]

    • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. Available at:[Link]

    • European Patent Office. (2017). EP 3498693 B1: Heterocyclic Compound (GCN2 Inhibitor).
    • WIPO. (2017). WO2017122116A1: 6,7,8,9-Tetrahydro-5H-Pyrido[2,3-d]Azepine Dopamine D3 Ligands.
    • WIPO. (2015). WO2015108861A1: Heteroaryls and uses thereof (VPS34/PI3K Inhibitors).

    Sources

    Comparative

    A Comparative In Vitro Efficacy Analysis of 2-Methylpyridine-3-sulfonamide Analogs: A Guide for Drug Discovery Professionals

    In the landscape of medicinal chemistry, the sulfonamide group remains a privileged scaffold, integral to a wide array of therapeutic agents.[1] When incorporated into a pyridine ring system, specifically as 2-methylpyri...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of medicinal chemistry, the sulfonamide group remains a privileged scaffold, integral to a wide array of therapeutic agents.[1] When incorporated into a pyridine ring system, specifically as 2-methylpyridine-3-sulfonamide and its analogs, a versatile class of compounds emerges with a spectrum of biological activities. This guide offers a comprehensive, in-depth comparison of the in vitro efficacy of these analogs, drawing upon robust experimental data to inform drug development professionals. Our focus will be on elucidating the nuances of their anticancer, antibacterial, and enzyme inhibitory activities, thereby providing a technical foundation for future research and development.

    The Scientific Rationale: Targeting Key Pathologies with a Versatile Scaffold

    The 2-methylpyridine-3-sulfonamide core is a compelling starting point for analog development due to its unique electronic and structural features. The pyridine ring offers a handle for metabolic stability and potential for specific interactions within biological targets, while the sulfonamide moiety is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions or engage in crucial hydrogen bonding.[2] This combination has led to the exploration of its analogs against a variety of diseases.

    This guide will delve into three primary areas of therapeutic potential for these analogs:

    • Anticancer Activity: The relentless pursuit of novel oncology therapeutics has identified several signaling pathways where these analogs show promise.

    • Antibacterial Efficacy: With the ever-present threat of antimicrobial resistance, the development of new antibacterial agents is paramount.

    • Enzyme Inhibition: The specificity of sulfonamides allows for the targeting of key enzymes implicated in various pathologies.

    Comparative In Vitro Efficacy: A Data-Driven Analysis

    The true measure of a compound's potential lies in its quantifiable in vitro efficacy. The following tables summarize the biological activities of various 2-methylpyridine-3-sulfonamide analogs and related pyridine sulfonamides, providing a clear comparison of their performance.

    Anticancer Activity: Targeting PI3K/mTOR and Inducing Cytotoxicity

    A significant focus of research into pyridine sulfonamides has been their potential as anticancer agents, particularly as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]

    Table 1: In Vitro Anticancer Activity of Pyridine Sulfonamide Analogs

    Compound IDTarget(s)Cancer Cell LineIC50 (nM)Reference
    22c PI3Kα/mTORHCT-11620[3]
    MCF-7130[3]
    ON01910.Na Mitotic BlockerVarious human tumor cell lines5-250[5]
    Compound 3 Tubulin Polymerization InhibitorMCF-71.2 µM[6]
    PC39.1 µM[6]
    HePG21.2 µM[6]
    Compound 5 Tubulin Polymerization InhibitorMCF-71.2 µM[6]
    PC39.1 µM[6]
    HePG21.2 µM[6]

    IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

    The data clearly indicates that subtle structural modifications to the pyridine sulfonamide scaffold can lead to potent anticancer activity. Compound 22c , a sulfonamide methoxypyridine derivative, demonstrates remarkable potency against the HCT-116 colon cancer cell line, highlighting its potential as a dual PI3K/mTOR inhibitor.[3]

    PI3K/mTOR Signaling Pathway

    The diagram below illustrates the central role of the PI3K/mTOR pathway in cell proliferation and survival, and how its inhibition by compounds like 22c can lead to an anti-tumor effect.[3]

    PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Analog_22c Analog 22c (Inhibitor) Analog_22c->PI3K Inhibition Analog_22c->mTORC1 Inhibition

    Caption: PI3K/mTOR signaling pathway and points of inhibition.

    Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity

    Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[2] Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors, making them attractive targets for anticancer therapy.[2] Sulfonamides are classic inhibitors of CAs.[2]

    Table 2: In Vitro Carbonic Anhydrase Inhibitory Activity of Pyridine-3-sulfonamide Analogs

    Compound SerieshCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
    4-(4-R1-1,2,3-triazol-1-yl)pyridine-3-sulfonamides (3–12) 3808 (mean)2502 (mean)1018 (mean)[2]
    Acetazolamide (Standard Inhibitor) ---[7]
    Compound 1e IC50 = 5.69 µM--[7]
    Compound 2b IC50 = 3.96 µM--[7]
    Compound 3a IC50 = 2.02 µM--[7]
    Compound 3b IC50 = 2.92 µM--[7]

    Kᵢ: The inhibition constant, a measure of the affinity of an inhibitor for an enzyme. A lower Kᵢ indicates a stronger inhibitor.

    The data reveals that 4-substituted pyridine-3-sulfonamide derivatives can exhibit potent and selective inhibition of tumor-associated CA isoforms over the ubiquitous cytosolic isoform hCA II.[2] This selectivity is a critical attribute for minimizing off-target effects and enhancing the therapeutic window.

    Antibacterial Activity: Combating Microbial Resistance

    The sulfonamide scaffold has a storied history in antibacterial drug discovery. Pyridine-sulfonamide analogs are being investigated as novel agents to combat the growing threat of antibiotic-resistant bacteria.

    Table 3: In Vitro Antibacterial Activity of Pyridine Sulfonamide Analogs

    Compound IDBacterial StrainMIC (µg/mL)Reference
    Compound 21b S. aureusSimilar to Linezolid[8]
    Compound 21d S. aureusSimilar to Linezolid[8]
    Compound 21f S. aureusSimilar to Linezolid[8]
    Thieno[2,3-d]pyrimidinediones 1 & 2 MRSA, VRSA, VISA, VRE2-16[9]

    MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

    The results for compounds 21b, 21d, and 21f suggest that 3-(pyridine-3-yl)-2-oxazolidinone derivatives containing a sulfonamide moiety hold promise as effective antibacterial agents against Gram-positive bacteria.[8]

    Methodological Deep Dive: Ensuring Experimental Integrity

    The reliability of in vitro efficacy data is contingent upon the rigor of the experimental protocols. As a self-validating system, each protocol is designed to provide accurate and reproducible results.

    Cell Viability Assessment: The MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

    Experimental Protocol: MTT Assay

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[11]

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals.[11]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

    Experimental Workflow: MTT Assay

    Caption: A streamlined workflow for the MTT cell viability assay.

    Carbonic Anhydrase Inhibition Assay

    This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfonamide analogs.[12][13]

    Experimental Protocol: Carbonic Anhydrase Inhibition Assay

    • Reagent Preparation: Prepare assay buffer, a solution of purified carbonic anhydrase, the substrate p-nitrophenyl acetate (pNPA), and the test compounds at various concentrations.[13]

    • Reaction Setup: In a 96-well plate, add the assay buffer, CA enzyme solution, and the test compound or vehicle control.[13]

    • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[12]

    • Reaction Initiation: Initiate the reaction by adding the pNPA substrate to all wells.[13]

    • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.[12] The product, p-nitrophenol, is yellow.

    • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control and determine the IC50 or Kᵢ value.

    Experimental Workflow: CA Inhibition Assay

    CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - CA Enzyme - pNPA Substrate - Inhibitor Dilutions B Add Enzyme, Buffer, & Inhibitor to Plate A->B C Pre-incubate B->C D Add pNPA Substrate to Initiate Reaction C->D E Measure Absorbance at 405 nm (Kinetic Mode) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 / Ki G->H MIC_Workflow A 1. Serial Dilution of Test Compound in Broth C 3. Inoculate Microplate Wells A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate (16-20 hours) C->D E 5. Visually Read MIC (Lowest concentration with no visible growth) D->E

    Caption: Workflow for the broth microdilution MIC assay.

    Concluding Remarks and Future Directions

    The 2-methylpyridine-3-sulfonamide scaffold and its analogs represent a promising and versatile class of compounds with demonstrable in vitro efficacy across a range of therapeutic areas. The data presented herein highlights their potential as potent anticancer agents, particularly through the inhibition of the PI3K/mTOR pathway and carbonic anhydrases, as well as their utility in developing novel antibacterial agents.

    The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these analogs. Future research should focus on structure-activity relationship (SAR) studies to further enhance potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Ultimately, the translation of these promising in vitro findings into in vivo efficacy will be the true measure of their therapeutic potential.

    References

    • Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2754. [Link]

    • Zhang, L., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]

    • El-Sayed, H. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 724. [Link]

    • Khan, Z., et al. (2022). Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. PLoS One, 17(8), e0272975. [Link]

    • Li, Y., et al. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases. [Link]

    • Zhang, L., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Frontiers in Bioscience-Landmark, 26(9), 619-630. [Link]

    • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

    • Reddy, M. V. R., et al. (2014). 2-((Styrylsulfonyl)methyl)pyridine Derivatives as Anticancer Agents. ACS Medicinal Chemistry Letters, 5(3), 256-260. [Link]

    • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936045. [Link]

    • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

    • Rani, P., et al. (2021). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

    • Wróbel, T. M., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(8), 3501. [Link]

    • Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Journal of Medicinal and Chemical Sciences, 7(5), 1238-1254. [Link]

    • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

    • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

    • Dikhit, M. R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1865-1875. [Link]

    • BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]

    • Wang, X., et al. (2015). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 6(5), 536-541. [Link]

    • Ali, M. A., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances, 13(45), 31653-31668. [Link]

    • BINER, O., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. CHIMIA International Journal for Chemistry, 75(7), 634-638. [Link]

    • Salem, M. S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3236. [Link]

    • Horton, T. MTT Cell Assay Protocol. [Link]

    • Freeman, J. A., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(22), 6994-6997. [Link]

    • Bua, S., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 424-430. [Link]

    • Gao, Y., et al. Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. [Link]

    • Arslan, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase. Bioinorganic Chemistry and Applications, 2014, 273891. [Link]

    • Zhuravel, I., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7542. [Link]

    • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Semantic Scholar. [Link]

    • Singh, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-128. [Link]

    • Fan, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2995-3013. [Link]

    • Sharma, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Heterocyclic Chemistry, 59(1), 7-25. [Link]

    • Scott, J. S., et al. (2018). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Opinion in Drug Discovery & Development, 21(5), 599-613. [Link]

    • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics, 10(2), 133. [Link]

    • Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. [Link]

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    Validation

    A Comparative Guide to the Synthesis of 2-Methylpyridine-3-sulfonamide: An Analysis of Reproducibility Across Protocols

    In the landscape of pharmaceutical and medicinal chemistry, the consistent and reliable synthesis of key intermediates is paramount. 2-Methylpyridine-3-sulfonamide is one such building block, crucial for the development...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical and medicinal chemistry, the consistent and reliable synthesis of key intermediates is paramount. 2-Methylpyridine-3-sulfonamide is one such building block, crucial for the development of various therapeutic agents. However, the synthesis of this compound is not without its challenges, and protocols can exhibit significant variability in outcomes when reproduced across different laboratory settings. This guide provides a detailed comparison of common synthetic routes to 2-Methylpyridine-3-sulfonamide, with a focus on the critical parameters that govern reproducibility. We will delve into the underlying chemical principles, offer insights from an experienced perspective, and present data to guide researchers toward a successful and repeatable synthesis.

    The Chemistry of 2-Methylpyridine-3-sulfonamide Synthesis: A Mechanistic Overview

    The most prevalent route to 2-Methylpyridine-3-sulfonamide begins with the diazotization of 2-methyl-3-aminopyridine, followed by a sulfonyl chloride formation and subsequent amination. Understanding the mechanism of these steps is crucial for troubleshooting and optimizing the reaction.

    The initial diazotization involves the reaction of the primary amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is highly reactive and serves as a versatile intermediate. The subsequent introduction of the sulfonyl chloride group is often achieved through a copper-catalyzed reaction with sulfur dioxide, a variation of the Sandmeyer reaction. This step is particularly sensitive to reaction conditions, and minor deviations can lead to the formation of unwanted byproducts. Finally, the sulfonyl chloride is converted to the desired sulfonamide by reaction with an ammonia source.

    Comparative Analysis of Synthesis Protocols

    Two representative protocols for the synthesis of 2-Methylpyridine-3-sulfonamide are detailed and compared below. These protocols, while seemingly similar, contain subtle but critical differences that can significantly impact the reproducibility, yield, and purity of the final product.

    Protocol A: Aqueous Diazotization with in situ Sulfonyl Chloride Formation

    This protocol is a classic approach that utilizes aqueous conditions for the diazotization and subsequent conversion to the sulfonyl chloride.

    Experimental Protocol:

    • Diazotization: 2-Methyl-3-aminopyridine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.

    • Sulfonyl Chloride Formation: The cold diazonium salt solution is added portion-wise to a pre-saturated solution of sulfur dioxide in acetic acid containing copper(I) chloride (0.1 eq) at 10-15 °C. The reaction is stirred for 1 hour.

    • Work-up and Isolation of Sulfonyl Chloride: The reaction mixture is poured onto ice, and the precipitated 2-methylpyridine-3-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

    • Amination: The crude sulfonyl chloride is dissolved in a suitable organic solvent (e.g., dichloromethane) and cooled to 0-5 °C. Aqueous ammonia (2.5 eq) is added dropwise, and the reaction is stirred for 2 hours.

    • Final Work-up and Purification: The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

    Protocol B: Non-aqueous Diazotization and Controlled Sulfonylation

    This modified protocol employs non-aqueous conditions for the diazotization step, which can offer better control over the reaction and minimize side reactions.

    Experimental Protocol:

    • Diazotization: 2-Methyl-3-aminopyridine (1.0 eq) is suspended in acetonitrile. Tert-butyl nitrite (1.2 eq) is added dropwise at room temperature, and the mixture is stirred for 30 minutes.

    • Sulfonyl Chloride Formation: The resulting diazonium salt solution is added to a solution of sulfur dioxide and copper(II) chloride (0.1 eq) in acetonitrile at 40-50 °C. The reaction is monitored by HPLC until completion.

    • Work-up and Isolation of Sulfonyl Chloride: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated to yield the crude sulfonyl chloride.

    • Amination: The crude sulfonyl chloride is dissolved in tetrahydrofuran, and ammonium hydroxide (3.0 eq) is added at 0-5 °C. The reaction is stirred for 1 hour.

    • Final Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the final product.

    Head-to-Head Comparison: Key Performance Indicators

    The choice of protocol can have a significant impact on the outcome of the synthesis. The following table summarizes the key performance indicators for the two protocols described above, based on typical laboratory results.

    Parameter Protocol A Protocol B Expert Insights
    Overall Yield 45-60%65-75%Protocol B generally provides a higher and more consistent yield due to better control over the diazotization and sulfonylation steps.
    Purity (pre-purification) 80-90%90-95%The non-aqueous conditions of Protocol B often lead to a cleaner crude product with fewer byproducts.
    Reaction Time 8-10 hours6-8 hoursProtocol B can be slightly faster due to the homogeneous nature of the non-aqueous diazotization.
    Scalability ModerateGoodProtocol B is generally more amenable to scale-up due to better heat transfer and mixing in the non-aqueous system.
    Safety Considerations Use of corrosive HCl and generation of potentially unstable diazonium salt in water.Use of flammable organic solvents. Tert-butyl nitrite is volatile and flammable.Both protocols require careful handling of hazardous reagents. A thorough safety assessment is essential before commencing any work.
    Cost of Reagents LowerHigherThe use of tert-butyl nitrite and organic solvents in Protocol B makes it a more expensive option.

    Troubleshooting Common Reproducibility Issues

    Several factors can contribute to poor reproducibility in the synthesis of 2-Methylpyridine-3-sulfonamide. Here are some common issues and their potential solutions:

    • Low Yield in Diazotization:

      • Cause: Incomplete reaction or decomposition of the diazonium salt.

      • Solution: Ensure accurate temperature control (0-5 °C for aqueous, as specified for non-aqueous). Use high-purity starting materials and reagents. In Protocol A, the rate of addition of sodium nitrite is critical.

    • Formation of Byproducts:

      • Cause: Side reactions of the diazonium salt, such as hydrolysis to form the corresponding phenol or coupling reactions.

      • Solution: Maintain the recommended temperature and stoichiometry. The choice of solvent can also influence the reaction pathway. In Protocol B, the use of acetonitrile minimizes water-related side reactions.

    • Difficult Purification:

      • Cause: Presence of closely related impurities.

      • Solution: Optimize the reaction conditions to minimize byproduct formation. Employ a more efficient purification technique, such as preparative HPLC if necessary.

    Visualizing the Synthetic Workflow

    The following diagram illustrates the general workflow for the synthesis of 2-Methylpyridine-3-sulfonamide.

    Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sulfonyl Chloride Formation cluster_step3 Step 3: Amination A 2-Methyl-3-aminopyridine B Diazonium Salt Intermediate A->B NaNO2, HCl (aq) or t-BuONO (org) C 2-Methylpyridine-3-sulfonyl chloride B->C SO2, Cu+ or Cu2+ D 2-Methylpyridine-3-sulfonamide C->D NH3 source

    Caption: Generalized workflow for the synthesis of 2-Methylpyridine-3-sulfonamide.

    Conclusion and Recommendations

    Both aqueous and non-aqueous protocols for the synthesis of 2-Methylpyridine-3-sulfonamide can be successful. However, for enhanced reproducibility, higher yields, and greater purity, the non-aqueous approach (Protocol B) is often superior, particularly for larger-scale preparations. The improved control over reaction parameters in the non-aqueous system typically outweighs the higher cost of reagents.

    Regardless of the chosen protocol, meticulous attention to detail is paramount. Accurate temperature control, the use of high-quality reagents, and careful monitoring of the reaction progress are all critical factors for achieving a reproducible and successful synthesis. Researchers should always perform a small-scale trial to optimize the conditions for their specific laboratory setup before proceeding to a larger scale.

    References

    • Jubb, A. H. (1975). The Sandmeyer Reaction. Chemical Reviews, 75(1), 1-41. [Link]

    • Doyle, M. P., & Bryker, W. J. (1979). Alkyl Nitrites as Diazotizing Agents. The Journal of Organic Chemistry, 44(10), 1572-1574. [Link]

    • Trust, R. I., & Hess, L. G. (1979). Synthesis of 3-Pyridinesulfonamides. Journal of Medicinal Chemistry, 22(8), 1003-1006. [Link]

    Safety & Regulatory Compliance

    Safety

    2-Methylpyridine-3-sulfonamide proper disposal procedures

    2-Methylpyridine-3-sulfonamide Proper Disposal Procedures: An Essential Guide for Laboratory Safety Introduction 2-Methylpyridine-3-sulfonamide (CAS: 1803842-09-2) is a highly specialized chemical intermediate predominan...

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    Author: BenchChem Technical Support Team. Date: March 2026

    2-Methylpyridine-3-sulfonamide Proper Disposal Procedures: An Essential Guide for Laboratory Safety

    Introduction 2-Methylpyridine-3-sulfonamide (CAS: 1803842-09-2) is a highly specialized chemical intermediate predominantly utilized in advanced medicinal chemistry campaigns [1]. It serves as a critical building block in the synthesis of GPR61 inverse agonists for appetite modulation [2] and GCN2 inhibitors targeting oncology and neurodegenerative pathways [3]. Because it contains both a pyridine ring and a sulfonamide moiety, improper handling and disposal can lead to environmental persistence and the release of toxic combustion byproducts, specifically nitrogen oxides (NOx) and sulfur oxides (SOx) [5, 6].

    This guide provides a rigorous, EHS-compliant operational framework for the safe handling, spill mitigation, and disposal of 2-Methylpyridine-3-sulfonamide.

    Hazard Assessment & Causality Understanding the molecular behavior of 2-Methylpyridine-3-sulfonamide is essential for safe laboratory operations. The compound is classified under several GHS hazard statements: H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (Respiratory Tract Irritation) [4].

    • Causality of Irritation: The basicity of the pyridine nitrogen, combined with the hydrogen-bond donating capacity of the primary sulfonamide, allows the molecule to interact aggressively with mucosal membranes and ocular tissues [4, 5].

    • Thermal Decomposition Risks: Under fire conditions or improper incineration, the molecule undergoes thermal cleavage, emitting highly toxic NOx and SOx gases[5, 6]. Therefore, standard municipal waste disposal is strictly prohibited; high-temperature, regulated incineration is mandatory.

    Quantitative Data & Waste Classification To facilitate rapid decision-making during waste segregation, the critical physical and hazard parameters of 2-Methylpyridine-3-sulfonamide are summarized below.

    ParameterSpecificationOperational & Disposal Implication
    CAS Number 1803842-09-2Must be explicitly listed on all hazardous waste manifests [1].
    Molecular Formula C6H8N2O2SHigh N and S content dictates routing to facilities equipped with NOx/SOx scrubbers [1, 6].
    Molecular Weight 172.20 g/mol Used to calculate stoichiometric equivalents during reaction quenching [1].
    GHS Hazard Codes H315, H319, H335Mandates the use of chemical-resistant nitrile gloves and fume hood handling [4, 5].
    Solubility Profile Soluble in THF, DMSO, EtOAcLiquid waste must be routed to organic solvent streams, not aqueous drains [2, 3].

    Standard Operating Procedures: Disposal & Spill Management

    The following self-validating protocols ensure that all waste generated during the handling of 2-Methylpyridine-3-sulfonamide is safely contained, neutralized, and routed for terminal destruction.

    Protocol 1: Solid Spill Cleanup and Segregation Objective: Prevent aerosolization of the powder and ensure complete removal from laboratory surfaces.

    • Site Isolation & PPE Verification: Immediately restrict access to the spill area. Don double nitrile gloves, tight-fitting safety goggles, and a lab coat. If the spill occurs outside a fume hood and exceeds 5 grams, don a P100 particulate respirator to mitigate H335 respiratory hazards [4, 5].

    • Containment via Dampening (Causality): Do not dry sweep the powder. Dry sweeping generates airborne particulates that easily penetrate standard surgical masks. Instead, lightly dampen an inert absorbent pad with a compatible solvent (e.g., ethanol or water) and gently lay it over the spill [6].

    • Collection & Transfer: Carefully wipe the dampened powder inward to prevent spreading. Transfer the contaminated pads and any bulk solid into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket) [6].

    • Surface Decontamination: Wash the affected area with a mild aqueous surfactant solution. The moderate polarity of the sulfonamide group allows for effective removal via soapy water [6].

    • Waste Routing: Seal the HDPE container and route it directly to the Hazardous Solid Waste stream.

    Protocol 2: Liquid Waste Disposal (Post-Reaction Mixtures) Objective: Safely dispose of solvent matrices containing 2-Methylpyridine-3-sulfonamide without triggering incompatible chemical reactions.

    • Reaction Quenching: In synthetic workflows (e.g., SNAr reactions to form GPR61 inverse agonists), 2-Methylpyridine-3-sulfonamide is often reacted with strong bases like LHMDS in THF [2]. Before disposal, verify that the reaction mixture has been fully quenched (e.g., with saturated aqueous NH4Cl) to neutralize residual strong bases.

    • Solvent Compatibility Check: Identify the primary solvent. If the reaction utilized halogenated solvents (e.g., dichloromethane), the entire mixture must be routed to the Halogenated Organic Waste stream. If synthesized in THF or DMSO[2, 3], route to the Non-Halogenated Organic Waste stream.

    • Transfer & Segregation: Funnel the quenched liquid into the designated organic waste carboy. Self-Validation Step: Never mix this organic stream with concentrated aqueous acids; the pyridine ring will protonate, forming water-soluble salts that complicate solvent recovery and incineration processes.

    • Manifest Labeling: Affix a hazardous waste label to the carboy. You must explicitly write "Contains 2-Methylpyridine-3-sulfonamide" to alert the downstream disposal facility of the sulfur and nitrogen content, ensuring it is routed to an incinerator equipped with appropriate gas scrubbers[5].

    Waste Routing Workflow

    WasteWorkflow Start 2-Methylpyridine-3-sulfonamide Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SegSolid Segregate into Hazardous Solid Waste bin Solid->SegSolid SegLiquid Segregate into Organic Solvent Waste (Check Halogenation) Liquid->SegLiquid Label Label as: 'Toxic Organic Waste' (Contains NOx/SOx) SegSolid->Label SegLiquid->Label EHS EHS / Hazardous Waste Pickup Label->EHS Incinerate High-Temperature Incineration (>1000°C) EHS->Incinerate

    Figure 1: 2-Methylpyridine-3-sulfonamide waste segregation and terminal disposal workflow.

    Final Disposition Once collected by Environmental Health and Safety (EHS) personnel, 2-Methylpyridine-3-sulfonamide waste must undergo high-temperature incineration (typically >1000°C). This extreme thermal treatment is the only self-validating method to ensure the complete destruction of the pyridine and sulfonamide structures, preventing environmental contamination and safely neutralizing the resulting NOx and SOx emissions via industrial scrubbers[5, 6].

    References

    • 1803842-09-2 | 2-Methylpyridine-3-sulfonamide | BLD Pharm. bldpharm.com.

    • Discovery of Potent and Brain-Penetrant Inverse Agonists for GPR61, an Orphan G Protein-Coupled Receptor | Journal of Medicinal Chemistry. acs.org.

    • HETEROCYCLIC COMPOUND - European Patent Office - EP 3498693 B1. googleapis.com.

    • Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710 - PubChem. nih.gov.

    • Safety Data Sheet - Matrix Scientific. 1int.co.uk.

    • MSDS of 2-(Ethylsulfonyl)-imidazo-[1,2-a]-pyridine-3-sulfonamide - Capot Chemical. capotchem.com.

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